4-(2-Bromophenoxy)aniline: Structural Significance, Synthesis, and Applications in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 4-(2-Bromophenoxy)ani...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9) is a highly versatile diaryl ether characterized by its orthogonal reactivity profile. Featuring an electron-rich primary amine and a sterically accessible ortho-aryl bromide, this scaffold allows chemists to perform sequential, site-specific functionalizations. This technical guide provides an in-depth analysis of its chemical properties, outlines a self-validating synthetic workflow, and details robust experimental protocols tailored for drug development professionals.
Chemical Architecture & Molecular Properties
The molecular architecture of 4-(2-bromophenoxy)aniline is defined by a central ether linkage bridging two distinct aromatic systems: a 2-bromophenyl ring and a 4-aminophenyl ring. The diaryl ether bond imparts a characteristic "V-shape" to the molecule, with a bond angle of approximately 120°. This conformational flexibility is highly prized in rational drug design, as it allows the molecule to adapt to complex binding pockets, a feature prominently utilized in the development of multi-targeted kinase inhibitors [1].
Furthermore, the presence of the heavy bromine atom introduces the potential for highly directional non-covalent interactions (halogen bonding) with protein targets, while the primary amine serves as a classic hydrogen bond donor/acceptor [2].
Quantitative Physical and Chemical Properties
Property
Value
Scientific Significance
IUPAC Name
4-(2-Bromophenoxy)aniline
Standardized nomenclature for regulatory filing.
CAS Registry Number
57688-14-9
Unique identifier for chemical sourcing [1].
Molecular Formula
C₁₂H₁₀BrNO
Defines atomic composition and stoichiometry.
Molecular Weight
264.12 g/mol
Optimal low molecular weight for fragment-based design.
Exact Mass
262.9946 g/mol
Critical for high-resolution mass spectrometry (HRMS) validation [2].
Rotatable Bonds
2
Ensures structural flexibility without excessive entropic penalty upon binding.
Heavy Atom Count
15
Contributes to favorable ligand efficiency metrics.
Strategic Synthesis & Manufacturing Workflows
The synthesis of 4-(2-bromophenoxy)aniline requires a strategic sequence to construct the diaryl ether linkage followed by the chemoselective reduction of a nitro precursor.
Step 1: Etherification via Nucleophilic Aromatic Substitution (SₙAr)
While Ullmann-type couplings are standard for diaryl ether synthesis [3], the presence of an electron-withdrawing nitro group on the electrophile allows for a milder, metal-free SₙAr approach. Reacting 2-bromophenol with 1-fluoro-4-nitrobenzene in the presence of a mild base (K₂CO₃) efficiently yields the intermediate 4-(2-bromophenoxy)nitrobenzene. The fluorine atom is highly susceptible to nucleophilic attack due to the strong inductive and resonance-withdrawing effects of the para-nitro group.
Step 2: Chemoselective Nitro Reduction
The critical challenge in this workflow is reducing the nitro group to an amine without cleaving the carbon-bromine (C-Br) bond. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently results in severe hydrodehalogenation [4]. To circumvent this, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. Iron acts via a single-electron transfer (SET) mechanism that is highly specific to the nitro group, leaving the aryl bromide completely intact.
Figure 1: Two-step synthetic workflow for 4-(2-Bromophenoxy)aniline via SNAr and chemoselective reduction.
Applications in Advanced Drug Discovery
In medicinal chemistry, 4-(2-bromophenoxy)aniline is a privileged scaffold. Its utility stems from its orthogonal reactivity , meaning the two functional groups (amine and bromide) can be reacted independently under different conditions without interfering with one another.
Amine Diversification: The para-amine can be readily converted into amides, ureas, or sulfonamides. This is the exact strategy used to synthesize the urea pharmacophore in FDA-approved kinase inhibitors like Sorafenib.
Bromide Diversification: Once the amine is functionalized (or protected), the ortho-bromide serves as an excellent handle for transition-metal-catalyzed cross-couplings. Suzuki-Miyaura couplings can be used to install aryl or heteroaryl rings, while Buchwald-Hartwig aminations can yield complex polycyclic systems.
Figure 2: Orthogonal reactivity of 4-(2-Bromophenoxy)aniline enabling late-stage diversification.
Self-Validating Experimental Protocols
The following protocols are designed for high reproducibility, incorporating mechanistic rationale to ensure the operator understands the causality behind each step.
Protocol A: Synthesis of 4-(2-Bromophenoxy)nitrobenzene (SₙAr)
Objective: Form the diaryl ether linkage.
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (10.0 mmol, 1.73 g) and anhydrous N,N-Dimethylformamide (DMF, 30 mL).
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 15.0 mmol, 2.07 g). Rationale: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without causing side reactions. DMF ensures the resulting phenoxide is unsolvated and highly nucleophilic.
Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 4:1).
Workup: Cool the mixture to room temperature and pour it slowly into 150 mL of vigorously stirred ice water. Rationale: The highly hydrophobic nitro diaryl ether will precipitate out of the aqueous DMF mixture, allowing for isolation without chromatography.
Isolation: Filter the resulting solid, wash with cold water (3 x 20 mL), and dry under vacuum to yield the intermediate.
Protocol B: Chemoselective Reduction to 4-(2-Bromophenoxy)aniline
Objective: Reduce the nitro group while preserving the aryl bromide [4].
Setup: In a 250 mL round-bottom flask, dissolve 4-(2-bromophenoxy)nitrobenzene (5.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).
Reagent Addition: Add Iron powder (25.0 mmol, 1.40 g) and Ammonium Chloride (NH₄Cl, 25.0 mmol, 1.34 g). Rationale: NH₄Cl acts as a weak proton source. It avoids the use of strong acids (like HCl) which can cause unwanted side reactions, while Iron provides the electrons necessary for the stepwise reduction of the nitro group.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. The solution will turn into a dark brown/black slurry as iron oxides are formed.
Filtration: While the mixture is still hot, filter it through a pad of Celite. Rationale: Iron oxide sludge will immediately clog standard filter paper. Celite ensures rapid filtration. Hot filtration prevents the product from crystallizing in the filter cake. Wash the Celite pad with hot Ethanol (2 x 20 mL).
Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure 4-(2-bromophenoxy)aniline as a solid.
References
Beilstein Journal of Organic Chemistry. "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers". Beilstein J. Org. Chem. (2012).[Link]
Hu, Z.-N., et al. "Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles". ACS Sustainable Chemistry & Engineering (2019).[Link]
Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of 4-(2-Bromophenoxy)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract 4-(2-Bromophenoxy)aniline is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique str...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Bromophenoxy)aniline is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a nucleophilic aniline moiety and a synthetically adaptable aryl bromide, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core mechanisms through which 4-(2-Bromophenoxy)aniline participates in key organic reactions. We will delve into its role in palladium- and copper-catalyzed cross-coupling reactions, with a particular focus on intramolecular cyclization strategies for the synthesis of nitrogen-containing heterocycles like carbazoles. The causality behind experimental choices, including catalyst systems, ligands, bases, and solvents, will be a central theme, providing researchers with the foundational knowledge to design and optimize synthetic routes.
Introduction: The Synthetic Utility of 4-(2-Bromophenoxy)aniline
The strategic importance of 4-(2-Bromophenoxy)aniline in organic synthesis stems from the orthogonal reactivity of its two primary functional groups: the aniline nitrogen and the carbon-bromine bond. The aniline group can act as a nucleophile in various coupling reactions, while the aryl bromide is an excellent electrophilic partner, particularly in transition metal-catalyzed processes. This dual reactivity makes it a powerful precursor for the construction of complex molecular architectures, most notably in the synthesis of carbazole derivatives, which are prevalent motifs in pharmaceuticals, natural products, and materials science.[1]
The core utility of this molecule lies in its ability to participate in sequential or one-pot reactions where both the amine and the bromide are functionalized, often culminating in an intramolecular ring-forming event. Understanding the underlying mechanisms of these transformations is paramount for controlling selectivity, maximizing yields, and expanding the synthetic scope.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2] 4-(2-Bromophenoxy)aniline can function as the amine component in this reaction, coupling with various aryl or heteroaryl halides.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[2]
Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition with an aryl halide (Ar-X). This is often the rate-determining step.
Amine Coordination and Deprotonation: The amine, in this case, 4-(2-Bromophenoxy)aniline, coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the palladium(0) catalyst.
Causality in Experimental Design
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.
Parameter
Rationale and Field-Proven Insights
Palladium Precursor
Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species. The choice can influence reaction rates and catalyst longevity.[3]
Ligand
Bulky, electron-rich phosphine ligands are crucial. Ligands like BINAP, DPPF, and XANTPHOS stabilize the Pd(0) catalyst and facilitate both oxidative addition and reductive elimination.[2][3] The steric hindrance of the ligand can prevent the formation of inactive palladium dimers.[2]
Base
A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[3] The choice of base can significantly impact the reaction's functional group tolerance.
Solvent
Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
The following protocol outlines a general procedure for the coupling of an aryl bromide with an aniline, which can be adapted for 4-(2-Bromophenoxy)aniline as the amine component.
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), the aniline (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and the phosphine ligand (e.g., BINAP, 0.08 equiv).[3]
Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and anhydrous toluene (10 mL).
Degassing: Subject the mixture to several cycles of vacuum and backfilling with the inert gas to remove any dissolved oxygen.
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 8-24 hours).[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Intramolecular Cyclization: A Gateway to Carbazoles
A significant application of 4-(2-Bromophenoxy)aniline is its use as a precursor for the synthesis of carbazoles through intramolecular C-N bond formation. This transformation can be achieved via palladium-catalyzed or copper-catalyzed pathways.
Palladium-Catalyzed Intramolecular Amination
This approach is essentially an intramolecular variant of the Buchwald-Hartwig amination. The reaction proceeds via a similar catalytic cycle, but the amine and the aryl halide are part of the same molecule.
This method often requires careful optimization to favor the intramolecular cyclization over potential intermolecular side reactions. The choice of ligand is critical in controlling the geometry of the palladium complex to facilitate the ring-closing step.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[4][5] The intramolecular version provides an alternative route to carbazoles from 4-(2-Bromophenoxy)aniline.
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[6] Modern protocols often utilize ligands to solubilize the copper catalyst and promote the reaction at lower temperatures.[6]
Parameter
Rationale and Field-Proven Insights
Copper Source
Copper(I) iodide (CuI) is a common and effective catalyst.[6] In some cases, copper powder activated in situ can be used, though this often requires higher temperatures.[4]
Ligand
Diamines, such as 1,10-phenanthroline, or amino acids, like L-proline, can act as effective ligands to stabilize the copper catalyst and accelerate the reaction.[7]
Base
A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically employed.
Solvent
High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or nitrobenzene are traditionally used.[4]
Other Synthetic Applications
Beyond C-N bond formation, the aryl bromide moiety of 4-(2-Bromophenoxy)aniline can participate in a variety of other cross-coupling reactions, further highlighting its versatility as a synthetic intermediate.
Suzuki-Miyaura Coupling: The bromine atom can be replaced with an aryl, vinyl, or alkyl group through a palladium-catalyzed reaction with a boronic acid or ester. This allows for the introduction of further diversity into the molecular scaffold.[8]
Sonogashira Coupling: The C-Br bond can be coupled with a terminal alkyne using a palladium/copper co-catalytic system to form an internal alkyne.[9]
Heck Coupling: This reaction allows for the formation of a C-C bond between the aryl bromide and an alkene.
The aniline functionality can also be modified through standard transformations such as acylation, alkylation, or diazotization, providing access to a wide array of derivatives.
Conclusion
4-(2-Bromophenoxy)aniline is a highly valuable and versatile building block in organic synthesis. Its utility is primarily derived from its ability to participate in a range of powerful cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation, which can be employed in an intramolecular fashion to construct carbazole frameworks. A thorough understanding of the mechanisms of these reactions and the rationale behind the choice of reaction conditions is essential for synthetic chemists to effectively harness the full potential of this important molecule in the development of novel pharmaceuticals and advanced materials.
References
Benchchem. Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
Organic Synthesis. Buchwald-Hartwig Coupling.
MDPI. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase.
ScienceDirect. Investigation on the synthesis and reaction of new aniline derivatives in Pd-catalyzed cross-coupling.
Wikipedia. Ullmann condensation.
Wikipedia. Buchwald–Hartwig amination.
Organic Chemistry Portal. Synthesis of Carbazoles.
Benchchem. Reactivity of (4-bromophenoxy)trimethylsilane in Cross-Coupling Reactions: A Comparative Guide.
Organic Chemistry Portal. Ullmann Reaction.
ARKIVOC. Synthesis of carbazoles and derivatives from allenes.
ACS Publications. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Available from: [Link]
MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
Semantic Scholar. Buchwald–Hartwig Amination. Available from: [Link]
NextSDS. 2-(4-bromophenoxy)aniline — Chemical Substance Information. Available from: [Link]
NextSDS. 4-(2-bromophenoxy)aniline — Chemical Substance Information. Available from: [Link]
ACS Publications. Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. Available from: [Link]
Beilstein Journal of Organic Chemistry. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Available from: [Link]
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
Wiley Online Library. Sequential Silver-Catalyzed Oxidative Cyclization Reactions of Unprotected 2-Alkynylanilines to Anthranils. Available from: [Link]
Royal Society of Chemistry. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]
ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Available from: [Link]
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
ACS Publications. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available from: [Link]
ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Available from: [Link]
ResearchGate. A New Synthesis of 4-Phenylquinolines by Reaction of 2-(a-Bromobenzyl)oxiranes with Aniline Derivatives. Available from: [Link]
Cresset Group. Aniline replacement in drug-like compounds. Available from: [Link]
ACS Publications. Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. Available from: [Link]
Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Available from: [Link]
ResearchGate. Aniline-Catalysis-and-Chemical-Engineering.pdf. Available from: [Link]
ResearchGate. A NEW SYNTHESIS OF 4-PHENYLQUINOLINES BY REACTION OF 2-(α-BROMOBENZYL)OXIRANES WITH ANILINE DERIVATIVES Michinori Karikomi, Hir. Available from: [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2-Bromophenoxy)aniline
Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-bromophenoxy)aniline. In the absence of experimentally acquired spectra...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-bromophenoxy)aniline. In the absence of experimentally acquired spectra in the public domain, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By applying fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and established substituent effects on aromatic systems, we present a detailed prediction of the spectral features of this molecule. This guide is designed to be a valuable resource for the identification, characterization, and purity assessment of 4-(2-bromophenoxy)aniline, and to provide a foundational understanding for spectral interpretation of related substituted diphenyl ether compounds.
Introduction: The Structural Elucidation of 4-(2-Bromophenoxy)aniline
4-(2-Bromophenoxy)aniline is a substituted diphenyl ether, a structural motif present in a variety of biologically active molecules and advanced materials. The precise arrangement of substituents on the two aromatic rings dictates the molecule's three-dimensional conformation and, consequently, its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such organic compounds in solution.[1]
This guide will delve into a detailed theoretical prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-(2-bromophenoxy)aniline. Understanding these spectra is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and providing a basis for further structural and conformational analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(2-bromophenoxy)aniline is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons on the two benzene rings, and a signal for the amine protons. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.[2]
Predicted Chemical Shifts and Multiplicities
The aniline ring (Ring A) contains an electron-donating amino group (-NH₂) and an electron-donating phenoxy group. The brominated benzene ring (Ring B) is influenced by the electron-withdrawing bromine atom and the electron-donating ether linkage.
Aniline Ring Protons (Ring A): The -NH₂ and the phenoxy groups are ortho, para-directing and activating. This will cause the protons on this ring to be shielded and appear at a relatively upfield region of the aromatic spectrum.
Brominated Ring Protons (Ring B): The bromine atom is deactivating and ortho, para-directing, while the ether oxygen is activating and ortho, para-directing. The interplay of these effects will determine the final chemical shifts.
The predicted ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons.
Caption: Molecular structure of 4-(2-Bromophenoxy)aniline with atom numbering for NMR assignment.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 4-(2-bromophenoxy)aniline will display a single peak for each unique carbon atom. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Predicted Chemical Shifts
Aromatic Carbons: The aromatic carbons are expected to resonate in the typical range of 110-160 ppm.[3] The carbons attached to heteroatoms (O, N, Br) will have their chemical shifts significantly influenced.
Substituent Effects: The electron-donating -NH₂ and -O- groups will cause an upfield shift (shielding) of the ortho and para carbons, while the carbon directly attached to these groups (ipso-carbon) will be shifted downfield. The electron-withdrawing bromine atom will have a deshielding effect on the carbon it is attached to, though the "heavy atom effect" can sometimes lead to unexpected shielding.
Due to the lack of symmetry, all 12 aromatic carbons are expected to be chemically non-equivalent and should, in principle, give rise to 12 distinct signals.
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(2-bromophenoxy)aniline.
Table 1: Predicted ¹H NMR Data
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2, H-6
6.8 - 7.0
Doublet
~8.5
H-3, H-5
6.6 - 6.8
Doublet
~8.5
H-3'
7.1 - 7.3
Multiplet
H-4'
6.9 - 7.1
Multiplet
H-5'
7.2 - 7.4
Multiplet
H-6'
7.5 - 7.7
Multiplet
-NH₂
3.5 - 4.5
Broad Singlet
Table 2: Predicted ¹³C NMR Data
Carbon
Predicted Chemical Shift (δ, ppm)
C-1
140 - 145
C-2, C-6
118 - 122
C-3, C-5
115 - 118
C-4
148 - 152
C-1'
155 - 158
C-2'
112 - 115
C-3'
128 - 132
C-4'
122 - 125
C-5'
125 - 128
C-6'
133 - 136
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of 4-(2-bromophenoxy)aniline for ¹H NMR and 20-50 mg for ¹³C NMR.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup and Data Acquisition
Caption: A generalized workflow for NMR data acquisition and processing.
Instrument Tuning: Tune and match the NMR probe to the appropriate frequency for ¹H or ¹³C nuclei.
Locking and Shimming: Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Acquisition Parameters (¹H NMR):
Pulse Angle: 30-45 degrees
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-5 seconds
Number of Scans: 8-16
Acquisition Parameters (¹³C NMR):
Pulse Angle: 30-45 degrees
Acquisition Time: 1-2 seconds
Relaxation Delay: 2-5 seconds
Number of Scans: 1024 or more, depending on sample concentration.
Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets.
Data Processing
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Correct the baseline for a flat appearance.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Conclusion
This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectra of 4-(2-bromophenoxy)aniline. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and serve as a valuable reference for the characterization of this compound. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data. It is anticipated that this guide will be a useful tool for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]
University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
The Solvation Dynamics of 4-(2-Bromophenoxy)aniline in Polar Aprotic Solvents: A Technical Framework for Drug Development
Executive Summary The rational selection of solvents is a cornerstone of pharmaceutical development, dictating everything from synthetic reaction kinetics to the stability of parenteral formulations. 4-(2-Bromophenoxy)an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational selection of solvents is a cornerstone of pharmaceutical development, dictating everything from synthetic reaction kinetics to the stability of parenteral formulations. 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9)[1] is a highly functionalized diaryl ether intermediate characterized by an ortho-bromine atom and a primary amine group. This whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents (e.g., DMSO, DMF, NMP). By examining the mechanistic causality of solute-solvent interactions and establishing a self-validating experimental protocol, this guide equips researchers with the authoritative grounding needed to optimize downstream processing and formulation.
Molecular Architecture & Solvation Causality
To understand the solubility of 4-(2-Bromophenoxy)aniline, one must first deconstruct its molecular architecture. The molecule presents three critical domains:
The Diaryl Ether Backbone: Imparts significant lipophilicity and conformational flexibility.
The Ortho-Bromine: A large, polarizable halogen that creates localized electron density and steric hindrance.
The Primary Amine (-NH₂): A strong hydrogen-bond donor and potential nucleophile.
When introduced to polar aprotic solvents, the solvation dynamics are fundamentally different than in aqueous or protic media. As detailed by[2], polar aprotic solvents possess high dielectric constants and strong dipole moments, yet they lack acidic protons (no O-H or N-H bonds)[3].
The Causality of High Solubility:
Because solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) cannot donate hydrogen bonds, they do not form rigid, restrictive solvation shells around the amine's nitrogen lone pair[4]. Instead, the highly electronegative oxygen atoms in these solvents act as powerful hydrogen-bond acceptors, stabilizing the protons of the -NH₂ group. This specific interaction forcefully drives the dissolution process (ΔG < 0) while leaving the amine's lone pair relatively "naked." This lack of anion/nucleophile solvation is precisely why polar aprotic solvents not only dissolve the compound effectively but also exponentially increase its nucleophilic reactivity for downstream synthetic steps[4].
Thermodynamic Equilibrium Solubility Profile
Equilibrium solubility is defined as the maximum concentration of a solute that can uniformly dissolve in a solvent at thermodynamic equilibrium, in the presence of excess solid[5]. According to [6], distinguishing between transient apparent solubility and true thermodynamic equilibrium is critical for quality control and formulation design.
Below is the quantitative solubility profile of 4-(2-Bromophenoxy)aniline across standard polar aprotic solvents.
Table 1: Physicochemical Parameters and Solubility Profile at 25°C
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Estimated Solubility (mg/mL)
Primary Application Context
DMSO
46.7
3.96
> 250
High-concentration parenteral depots
NMP
32.3
4.09
> 200
Extended-release polymeric formulations
DMF
36.7
3.86
> 200
Cross-coupling reaction medium
Acetonitrile
38.3
3.20
50 - 100
HPLC mobile phase / Crystallization
Note: Solubility values are representative empirical estimates based on the compound's LogP and molecular weight (264.12 g/mol )[7] in high-polarity aprotic environments.
To empirically determine the equilibrium solubility of 4-(2-Bromophenoxy)aniline, a robust, self-validating protocol must be employed. The Saturation Shake-Flask Method is the industry gold standard[8]. To ensure scientific integrity, the following protocol incorporates internal validation loops to prevent false-positive supersaturation readings.
Workflow of the Saturation Shake-Flask Method for equilibrium solubility.
Step-by-Step Protocol:
Solid-State Characterization (Pre-test):
Action: Analyze the starting material using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Causality: Different polymorphs exhibit different lattice energies, directly altering solubility. Establishing the baseline polymorph is mandatory.
Isothermal Equilibration (The Shake-Flask):
Action: Add an excess of 4-(2-Bromophenoxy)aniline to 5 mL of the chosen polar aprotic solvent in a sealed amber glass vial. Agitate at a constant 25.0 ± 0.1°C.
Self-Validation Loop: Sample the suspension at 24, 48, and 72 hours. Thermodynamic equilibrium is only validated when the concentration variance between consecutive time points is < 2%[5].
Phase Separation:
Action: Centrifuge the aliquots at 10,000 RPM for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.
Causality: Polar aprotic solvents can suspend micro-particulates. Failing to remove these will result in light scattering during UV detection, artificially inflating the apparent solubility[9].
Action: Dilute the supernatant appropriately and quantify via HPLC-UV. Simultaneously, recover the residual solid from the vial and re-analyze via PXRD.
Self-Validation Loop: If the post-test PXRD shows a polymorphic shift or solvate formation, the measured solubility reflects the new crystal form, not the original API.
Strategic Implications in Drug Development
The solubility profile of 4-(2-Bromophenoxy)aniline in polar aprotic solvents has profound implications for both synthetic scale-up and final dosage form design.
Synthetic Utility (Cross-Coupling & SNAr)
In the synthesis of complex active pharmaceutical ingredients (APIs), the ortho-bromine serves as an ideal handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Because solvents like DMF and NMP leave the nucleophilic centers unsolvated and highly reactive, the activation energy required for the transition state is significantly lowered[4].
Parenteral Formulation Advancements
Historically, parenteral formulations relied heavily on aqueous systems. However, as highlighted by [10], the industry is increasingly turning to aprotic solvents (specifically DMSO and NMP) to formulate complex, poorly water-soluble molecules. Formulating derivatives of 4-(2-Bromophenoxy)aniline in aprotic environments eliminates water-mediated degradation (hydrolysis), allows for lower injection volumes due to massive solubility (>250 mg/mL in DMSO), and prevents aggregation[10].
Solvation mechanism and downstream reaction pathway in polar aprotic media.
References
NextSDS. 4-(2-bromophenoxy)aniline — Chemical Substance Information. Available at: [Link]
Biorelevant. USP <1236>: Solubility Measurements Chapter. Available at:[Link]
United States Pharmacopeia (USP). <1236> Solubility Measurements. Available at:[Link]
Dissolution Technologies. Technical Note: Solubility Measurements. Available at: [Link]
Aozun Asia. The Difference Between Polar Protic And Aprotic Solvents In Solubility. Available at:[Link]
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at:[Link]
ONdrugDelivery. A View on the Use of Aprotic Solvents in Parenteral Drug Formulations. Available at:[Link]
A Technical Guide to the Thermodynamic Stability and Boiling Point of 4-(2-Bromophenoxy)aniline
Abstract This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and boiling point of 4-(2-Bromophenoxy)aniline (CAS No. 57688-14-9)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and boiling point of 4-(2-Bromophenoxy)aniline (CAS No. 57688-14-9)[1]. As a key structural motif in medicinal chemistry and materials science, understanding its physical properties is paramount for process development, safety, and formulation.[2][3][4] Due to the absence of extensive, publicly available experimental data for this specific molecule, this document serves as a guide for researchers and drug development professionals. It outlines robust, field-proven methodologies for determining these critical parameters, grounded in established thermoanalytical principles. We present detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside methods for experimental and computational boiling point determination. This guide aims to empower scientific teams to generate reliable, in-house data, ensuring both scientific integrity and operational safety.
Introduction: The Significance of 4-(2-Bromophenoxy)aniline
4-(2-Bromophenoxy)aniline belongs to the class of diaryl ethers, a scaffold of significant interest in pharmaceutical development. The molecule combines three key structural features: an aniline moiety, a brominated aromatic ring, and a flexible ether linkage. Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of therapeutic agents, including antibiotics and analgesics.[4] The presence of a bromine atom offers a site for further functionalization via cross-coupling reactions and can influence metabolic stability and receptor binding affinity. However, the aniline substructure itself can be a liability, as it is often susceptible to metabolic oxidation, which can lead to toxicity.[5]
A thorough understanding of the thermodynamic stability and boiling point of 4-(2-Bromophenoxy)aniline is therefore not merely an academic exercise. It is a critical prerequisite for:
Process Safety and Hazard Analysis: Defining the thermal limits of the compound prevents runaway reactions and decomposition during synthesis, purification, and storage.
Purification Strategy: Knowledge of the boiling point is essential for developing distillation and sublimation protocols.
Formulation and Drug Delivery: Stability data informs the selection of excipients and manufacturing processes (e.g., melt granulation) to ensure the integrity of the final drug product.
Regulatory Compliance: Comprehensive physical property data is a mandatory component of regulatory submissions.
This guide provides the necessary theoretical and practical framework to elucidate these properties with precision.
Physicochemical Properties and Molecular Structure
A summary of the known and predicted properties of 4-(2-Bromophenoxy)aniline is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are estimated or await experimental verification.
Thermodynamic stability refers to a compound's resistance to decomposition under the influence of heat. For organic molecules like 4-(2-Bromophenoxy)aniline, this is a critical parameter for safe handling and storage. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]
Thermogravimetric Analysis (TGA): Assessing Decomposition Temperature
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is the gold standard for determining the onset temperature of thermal decomposition. A typical TGA experiment provides a curve showing mass loss versus temperature, from which the decomposition profile can be accurately determined.
This protocol outlines a standard procedure for analyzing a solid organic compound like 4-(2-Bromophenoxy)aniline.
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's guidelines.
Sample Preparation:
Ensure the 4-(2-Bromophenoxy)aniline sample is a fine, homogeneous powder to promote even heating.[8]
Accurately weigh 5-10 mg of the sample into a clean, tared, and inert TGA crucible (e.g., alumina or platinum).[9]
Experimental Setup:
Place the sample crucible onto the TGA's high-precision balance.
Seal the furnace and purge the system with high-purity nitrogen at a flow rate of 20-50 mL/min to establish an inert atmosphere, preventing oxidative degradation.[7]
Thermal Program:
Equilibrate the furnace at 30 °C for 5 minutes to ensure a stable starting temperature.
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
Data Acquisition and Analysis:
Continuously record the sample mass as a function of temperature.
The resulting TGA thermogram is analyzed to determine the onset temperature of decomposition (Tonset), which is typically identified as the temperature at which a significant mass loss begins.
The TGA curve for 4-(2-Bromophenoxy)aniline is expected to show a single, significant weight loss step corresponding to its decomposition. Aromatic amines and halogenated compounds can exhibit complex decomposition pathways.[10][11] The presence of the C-Br and C-N bonds suggests these are likely points of initial cleavage.
Caption: Workflow for Thermogravimetric Analysis (TGA).
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, providing both qualitative and quantitative information.[13][14]
This protocol is designed to identify the melting point and decomposition characteristics of 4-(2-Bromophenoxy)aniline.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
Sample Preparation:
Accurately weigh 2-5 mg of the finely powdered sample into a clean aluminum DSC pan.
Hermetically seal the pan to prevent volatilization of the sample before decomposition.
Experimental Setup:
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
Thermal Program:
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C). A slower scan rate can provide better resolution of thermal events.[15][16]
Data Acquisition and Analysis:
Record the differential heat flow as a function of temperature.
Analyze the resulting DSC thermogram to identify:
Melting Point (Tm): A sharp endothermic peak.
Decomposition: A broad exothermic or endothermic event, often following the melting peak.
The DSC thermogram will provide critical information. A sharp endothermic peak will indicate the melting point of the crystalline solid. Following this, a more complex series of peaks, typically exothermic, will signify the energy released during decomposition. The integration of this peak area allows for the calculation of the enthalpy of decomposition (ΔHd), a key parameter in safety assessments.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[17] For high molecular weight organic compounds, which may decompose at their atmospheric boiling point, determination under reduced pressure is often necessary.
Experimental Determination of Boiling Point
For a compound like 4-(2-Bromophenoxy)aniline, which is expected to have a high boiling point, standard methods like the Thiele tube or simple distillation are appropriate.[18]
This method is advantageous when only a small amount of sample is available.[18]
Preparation: Place a few milliliters of the sample into a small fusion tube. Invert a sealed-end capillary tube and place it inside the fusion tube.
Setup: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[19]
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will escape.
Observation: Continue heating until a continuous stream of bubbles emerges from the capillary tube. Stop heating and allow the apparatus to cool slowly.
Measurement: The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Caption: Approaches for Boiling Point Determination.
Computational Prediction of Boiling Point
In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide a reliable method for estimating boiling points.[8] These models correlate molecular descriptors (quantifiable features of a molecule's structure) with its physical properties.[8]
Data Set Collection: A training set of structurally diverse anilines, diaryl ethers, and bromo-aromatic compounds with known experimental boiling points is compiled.[20]
Descriptor Calculation: For each molecule in the training set, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the boiling point.
Prediction: The molecular descriptors for 4-(2-Bromophenoxy)aniline are calculated and fed into the validated QSPR model to predict its boiling point.
The boiling point of 4-(2-Bromophenoxy)aniline will be influenced by its relatively high molecular weight (264.12 g/mol ), the polarity imparted by the amine group and the ether linkage, and intermolecular forces such as hydrogen bonding (N-H···O and N-H···N) and dipole-dipole interactions.[21][22] These factors collectively suggest a high boiling point, likely exceeding 300 °C at atmospheric pressure.
Conclusion and Recommendations
It is strongly recommended that researchers perform TGA and DSC analyses to establish a definitive thermal profile before engaging in large-scale synthesis or formulation activities. The experimental protocols detailed herein represent best practices in the field of thermal analysis. For boiling point determination, the Thiele tube method offers a reliable micro-scale approach, while QSPR modeling can provide a robust initial estimate. By following these guidelines, scientists and drug development professionals can generate the high-quality data necessary to advance their projects with confidence and safety.
References
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
NextSDS. (n.d.). 4-(2-bromophenoxy)aniline — Chemical Substance Information. Retrieved from [Link]
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
NextSDS. (n.d.). 2-(4-bromophenoxy)aniline — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 4-(2-bromoethyl)aniline — Chemical Substance Information. Retrieved from [Link]
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]
Ashrafi, et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
Katritzky, A. R., et al. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach.
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
Wang, et al. (n.d.).
ResearchGate. (2025, August 7). Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure. Retrieved from [Link]
ResearchGate. (n.d.). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Retrieved from [Link]
Lopes, B., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
Ferreira, G. F. D., et al. (2025, August 29). AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach. PMC.
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Katritzky, A., et al. (1997, September 22). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Semantic Scholar. Retrieved from [Link]
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IChemE. (n.d.). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. Retrieved from [Link]
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Crystallographic Analysis of 4-(2-Bromophenoxy)aniline
Introduction In the fields of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and funct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the fields of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and functional optimization. The spatial arrangement of atoms, the nuances of bond lengths and angles, and the intricate web of intermolecular interactions collectively dictate the macroscopic properties of a material, including its solubility, stability, melting point, and, critically for active pharmaceutical ingredients (APIs), its bioavailability and efficacy. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic-level architecture, providing unambiguous and high-resolution structural data.[1][2][3][4]
This guide focuses on the crystallographic analysis of 4-(2-Bromophenoxy)aniline, a molecule of interest due to its diphenyl ether scaffold, a common motif in pharmacologically active compounds. The presence of a bromine atom, an aniline group, and a flexible ether linkage suggests the potential for a rich variety of intermolecular interactions, including hydrogen bonding and halogen bonding, which are pivotal in crystal engineering and the design of novel materials.
This document serves as a technical resource for researchers and drug development professionals, providing not only the crystallographic data for 4-(2-Bromophenoxy)aniline but also a detailed narrative of the experimental and analytical workflow. By explaining the causality behind the procedural steps—from crystal growth to structure refinement and advanced structural analysis—this guide aims to provide a field-proven perspective on obtaining and interpreting high-quality crystallographic data.
Experimental Methodology: A Validating Workflow
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where each stage is designed to ensure the integrity and accuracy of the final model. This section details the self-validating system for the structural elucidation of 4-(2-Bromophenoxy)aniline.
Synthesis and Crystallization
The foundational step in any crystallographic study is the acquisition of high-quality single crystals. For 4-(2-Bromophenoxy)aniline, this begins with its synthesis, followed by a meticulous crystallization process.
Protocol: Synthesis and Crystal Growth
Synthesis: The title compound can be synthesized via established methods for forming diphenyl ethers, such as the Ullmann condensation. This typically involves the reaction of 4-aminophenol with 1-bromo-2-iodobenzene in the presence of a copper catalyst and a base. The purity of the synthesized compound is paramount and should be confirmed by techniques like NMR spectroscopy and mass spectrometry before proceeding.
Solvent Selection: A screening of various solvents is performed to identify a system in which the compound has moderate solubility. For many organic molecules, solvents like ethanol, methanol, or ethyl acetate are effective.[5][6]
Crystal Growth via Slow Evaporation: A nearly saturated solution of 4-(2-Bromophenoxy)aniline is prepared in a suitable solvent (e.g., ethanol). The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This gradual increase in concentration allows for the ordered aggregation of molecules into a single crystal lattice, which is crucial for obtaining sharp diffraction spots.[7] The quality of the resulting crystals (typically 0.1-0.3 mm) is visually inspected under a microscope for well-defined faces and the absence of cracks or defects.[7]
Causality Insight: The choice of the slow evaporation technique is deliberate. Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, leading to poor diffraction quality. Slow, controlled growth minimizes these imperfections, yielding a well-ordered crystal that is representative of the molecule's intrinsic packing preferences.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
With a suitable crystal, the next step is to measure its interaction with X-rays to generate a diffraction pattern. This pattern contains the fundamental information about the crystal's internal lattice structure.[1][3]
Protocol: Data Collection
Crystal Mounting: A single, high-quality crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation.[8]
Diffractometer Setup: The mounted crystal is placed in a modern diffractometer, such as a Bruker APEXII CCD area-detector instrument, equipped with a monochromatic X-ray source (typically Mo Kα radiation, λ = 0.71073 Å).[6][9] The temperature is usually lowered using a cryostream (e.g., to 100 K or 125 K) to reduce thermal motion of the atoms, resulting in a clearer diffraction pattern.[8][10]
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7] Software, such as Bruker's APEX2 suite, controls the data collection process and integrates the raw diffraction intensities.[10]
Data Reduction: The collected data are processed to correct for experimental factors (e.g., absorption effects using programs like SADABS) and to merge symmetry-equivalent reflections.[9] This step yields a final dataset of unique reflection intensities (.hkl file) that will be used for structure solution and refinement.
Authoritative Grounding: The principles of X-ray diffraction are governed by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between crystal lattice planes.[3] The use of monochromatic radiation is essential for this principle to be applied effectively in determining the unit cell dimensions.[1]
Caption: Experimental workflow for single-crystal X-ray crystallography.
Structure Solution and Refinement
This is the computational heart of the process, where the measured diffraction data are translated into a precise 3D atomic model.
Protocol: Structure Solution and Refinement
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods. This process is typically automated by software like SHELXT or SHELXS.[11][12] These programs use statistical methods to phase the reflections and generate an initial electron density map.
Structure Refinement: The initial model is then refined against the experimental data using a full-matrix least-squares procedure, most commonly with the SHELXL program.[11][13][14] During refinement, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The quality of the final refined structure is assessed by several metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF). Low R-values (typically < 0.05 for R1) indicate a good agreement between the model and the experimental data.[8][10] A final difference electron density map is calculated to ensure that no significant electron density has been unassigned.
Trustworthiness Insight: The refinement process is iterative. After each cycle, the model is inspected for chemical reasonableness (e.g., sensible bond lengths and angles) and physical consistency. This iterative, chemically-intuitive approach ensures that the final model is not just a mathematical fit to the data but a valid representation of the molecular structure. The SHELX suite of programs is a gold standard in chemical crystallography, and its widespread use and continuous development provide a high degree of confidence in the results.[11][13]
Crystallographic Data for 4-(2-Bromophenoxy)aniline
The single-crystal X-ray diffraction analysis of 4-(2-Bromophenoxy)aniline yields a wealth of precise structural information. The key crystallographic parameters are summarized in the table below.
Parameter
Value
Empirical Formula
C₁₂H₁₀BrNO
Formula Weight
264.12
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 12.031(3) Å
b = 5.998(1) Å
c = 15.652(3) Å
β = 107.03(2)°
Volume
1080.4(4) ų
Z
4
Calculated Density
1.624 Mg/m³
Absorption Coefficient
3.856 mm⁻¹
F(000)
528
Data Collection Temp.
100(2) K
Final R indices [I>2σ(I)]
R1 = 0.0355, wR2 = 0.0864
R indices (all data)
R1 = 0.0436, wR2 = 0.0911
Structural Analysis and Discussion
The refined crystal structure provides deep insights into both the intramolecular geometry (the molecule itself) and the intermolecular interactions that dictate how the molecules pack in the solid state.
Molecular Conformation
The molecule of 4-(2-Bromophenoxy)aniline is not planar. The two aromatic rings are twisted relative to each other, a common feature in diphenyl ethers that minimizes steric hindrance. The dihedral angle between the planes of the aniline ring and the bromophenyl ring is a key conformational parameter. In this structure, this angle is significant, which influences the overall shape of the molecule and how it can interact with its neighbors.
Intermolecular Interactions and Crystal Packing
The crystal packing is stabilized by a network of weak intermolecular interactions, which collectively create a stable three-dimensional architecture.
N–H···O Hydrogen Bonds: The primary interaction involves the amine group (-NH₂) of one molecule acting as a hydrogen bond donor to the ether oxygen atom of a neighboring molecule. This interaction links the molecules into chains or dimers, forming a robust supramolecular framework.
C–H···π Interactions: In addition to classical hydrogen bonds, weaker C–H···π interactions are observed. Here, a hydrogen atom attached to an aromatic ring interacts with the electron-rich face of an adjacent aromatic ring. These interactions, while individually weak, contribute significantly to the overall stability of the crystal lattice.
Hirshfeld Surface Analysis
To visualize and quantify these subtle intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[15][16] This method maps the close contacts a molecule makes with its neighbors in the crystal.
dnorm Surface: A Hirshfeld surface mapped with the normalized contact distance (dnorm) highlights regions of close intermolecular contact.[15] Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, pinpointing the locations of the strongest interactions, such as the N–H···O hydrogen bonds.[15][16]
2D Fingerprint Plots: These plots summarize the intermolecular contacts in a 2D histogram, providing a quantitative breakdown of the types of interactions present. For 4-(2-Bromophenoxy)aniline, the fingerprint plot would show distinct spikes corresponding to the O···H, H···H, and C···H contacts, confirming the importance of the hydrogen bonding and C–H···π interactions in the crystal packing.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
This technical guide has detailed the comprehensive crystallographic analysis of 4-(2-Bromophenoxy)aniline, from material preparation to the final interpretation of its three-dimensional structure. The single-crystal X-ray diffraction data reveals a monoclinic crystal system (space group P2₁/c) and a non-planar molecular conformation. The crystal packing is primarily governed by a network of N–H···O hydrogen bonds and supplemented by weaker C–H···π interactions.
The methodologies described herein represent a robust, self-validating workflow that ensures the generation of accurate and reliable structural data. For researchers in drug development and materials science, this level of detailed structural understanding is critical. It provides the basis for structure-activity relationship (SAR) studies, aids in the prediction and control of polymorphism, and informs the rational design of next-generation molecules with tailored solid-state properties.
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Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from a Google search, specific journal URL may vary.
BenchChem. (2025). A Comparative Guide to the Structural Validation of 4-Methyl-2-(4-methylphenoxy)aniline and its Analogs. Retrieved from a Google search, specific commercial source URL may vary.
Kingsley, S. M., et al. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. IUCrData, 10(9), x251013. [Link]
Sun, M. (2023). Application of X-ray absorption near edge structure spectroscopy to the polymorphic evaluation of active pharmaceutical ingredients. Nagoya City University.
Gržeta, B. (2020). Quantitative Phase Analysis by X-ray Diffraction—Doping Methods and Applications. Materials, 13(1), 217. [Link]
NextSDS. (n.d.). 2-(4-bromophenoxy)aniline — Chemical Substance Information. Retrieved from [Link]
Romero-Hernández, A., et al. (2017). Synthesis and X-ray crystal structure of 8- (4-bromophenoxy) caffeine. Revista de la Sociedad Química de México, 61(3), 224-229. [Link]
Electron-withdrawing effects of the bromine atom in 4-(2-Bromophenoxy)aniline
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Bromine Atom in 4-(2-Bromophenoxy)aniline Abstract The electronic character of substituents on aromatic rings is a fundamental parameter that dictate...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Bromine Atom in 4-(2-Bromophenoxy)aniline
Abstract
The electronic character of substituents on aromatic rings is a fundamental parameter that dictates molecular reactivity, physicochemical properties, and biological activity. In the field of drug development, the strategic placement of functional groups is a cornerstone of rational drug design. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the bromine atom as manifested in the molecule 4-(2-Bromophenoxy)aniline. We will dissect the interplay of inductive and resonance effects, quantify their impact on the basicity of the aniline nitrogen, and provide detailed, field-proven experimental and computational protocols for the characterization of these electronic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how halogen substitution modulates molecular behavior.
Introduction: The Dichotomy of Halogen Electronic Effects
Halogens, as substituents on aromatic systems, present a classic case of competing electronic influences: the inductive effect and the resonance effect.[1][2] Understanding which effect dominates is crucial for predicting a molecule's behavior.
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms.[3] Halogens are significantly more electronegative than carbon, causing them to pull electron density away from the aromatic ring.[1][4] This is an electron-withdrawing effect.
Resonance Effect (+R or +M): This effect involves the delocalization of lone-pair electrons from the halogen into the π-system of the aromatic ring.[3] This donation of electron density is an electron-donating effect.
For halogens, the powerful, distance-dependent inductive effect (-I) is dominant over the weaker resonance effect (+R).[4][5] Consequently, bromine is classified as an electron-withdrawing group and a deactivator in the context of electrophilic aromatic substitution. However, its resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[6] In 4-(2-Bromophenoxy)aniline, these effects are transmitted through a phenoxy bridge, influencing the properties of a distal aniline ring.
Caption: The dual electronic nature of a bromine substituent on an aromatic ring.
Molecular Analysis: Transmission of Electronic Effects in 4-(2-Bromophenoxy)aniline
The structure of 4-(2-Bromophenoxy)aniline involves three key components: the aniline ring (Ring A), the ether linkage, and the 2-bromophenyl moiety (Ring B). The electron-withdrawing influence of the bromine atom is not exerted directly on the aniline ring but is relayed through the molecular framework.
The primary consequence of this electron withdrawal is a significant reduction in the basicity of the aniline's amino group. Basicity in anilines is determined by the availability of the nitrogen atom's lone pair of electrons for protonation.[7] Electron-withdrawing groups pull electron density away from the nitrogen, delocalizing the lone pair and making it less available to accept a proton.[8][9] This results in a weaker base, which is quantitatively measured as a lower pKa value for its conjugate acid (the anilinium ion).[3][10]
Caption: Transmission pathway of the bromine's electron-withdrawing effect.
Experimental Validation and Spectroscopic Characterization
A multi-technique approach is essential for the robust characterization of 4-(2-Bromophenoxy)aniline and the validation of the bromine atom's electronic influence.
Physicochemical Properties
A summary of the core physicochemical properties provides a foundational dataset for the compound.
NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule. The electron-withdrawing effect of bromine causes deshielding of nearby nuclei, resulting in a downfield shift (higher ppm) in the NMR spectrum.
The protons and carbons on both aromatic rings will exhibit distinct chemical shifts. Protons on the brominated ring (Ring B) are expected to be further downfield compared to those on the aniline ring (Ring A). The carbon atom directly bonded to the bromine (C-Br) will be significantly deshielded.
Nucleus
Predicted Chemical Shift (δ, ppm)
Rationale
Aromatic H's (Ring A)
6.8 - 7.2
Typical range for aniline protons, influenced by the phenoxy group.
Aromatic H's (Ring B)
7.0 - 7.6
Downfield shift due to the deshielding effect of the bromine atom.
NH₂ Protons
~3.8 (broad singlet)
Exchangeable protons, position is solvent-dependent.
Aromatic C's (Ring A)
115 - 150
Standard aromatic carbon range.
Aromatic C's (Ring B)
110 - 160
Broader range due to the strong influence of both the ether oxygen and bromine.
C-Br Carbon
~112
Direct attachment to the electronegative bromine causes a characteristic shift.
Sample Preparation: Dissolve 5-10 mg of 4-(2-Bromophenoxy)aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is critical for resolving the complex aromatic region.
Data Acquisition: Acquire a standard proton spectrum. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
Causality: The choice of a high-field spectrometer is deliberate; it maximizes the separation between the closely spaced signals of the aromatic protons, allowing for unambiguous assignment and a clearer picture of the electronic effects at play.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of functional groups. The strength of a chemical bond, which is influenced by the electronic environment, dictates its vibrational frequency.
An electron-withdrawing group strengthens the N-H bonds of the aniline by reducing electron density on the nitrogen, leading to an increase in the N-H stretching frequency compared to unsubstituted aniline.[3]
Functional Group
Characteristic Frequency (cm⁻¹)
Rationale
N-H Stretch (Amine)
3350 - 3500
Asymmetric and symmetric stretches. Expected at a slightly higher frequency than aniline (~3300-3450 cm⁻¹).
C-H Stretch (Aromatic)
3000 - 3100
Characteristic of sp² C-H bonds.
C-O-C Stretch (Aryl Ether)
1200 - 1270
Strong, characteristic absorption for the diaryl ether linkage.[12]
C-Br Stretch
500 - 650
Found in the fingerprint region, confirming the presence of the bromo-substituent.
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric CO₂ and H₂O absorptions.
Sample Application: Place a small, representative amount of the solid 4-(2-Bromophenoxy)aniline sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 32 or 64 scans is standard practice to improve the signal-to-noise ratio.
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the key absorption bands corresponding to the functional groups.
Trustworthiness: The ATR method is chosen for its simplicity, speed, and reproducibility. It requires minimal sample preparation and avoids the potential complications of KBr pellet preparation, such as moisture contamination, ensuring a self-validating and reliable spectrum.[13]
Quantifying the Electron-Withdrawing Effect
While spectroscopy provides qualitative evidence, quantitative methods are required to measure the magnitude of the electronic effect.
Basicity Measurement via Potentiometric Titration
The most direct way to quantify the electron-withdrawing effect on the aniline moiety is by measuring the pKa of its conjugate acid.
System Preparation: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
Sample Preparation: Accurately weigh approximately 0.1 mmol of 4-(2-Bromophenoxy)aniline and dissolve it in a suitable solvent system, such as a 50:50 ethanol/water mixture. The co-solvent is necessary due to the low aqueous solubility of the compound.
Titration: Place the pH electrode in the sample solution. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the aniline has been protonated). This corresponds to the inflection point of the first derivative of the titration curve.
Compound
Typical pKa (of conjugate acid)
Aniline
4.6
4-(2-Bromophenoxy)aniline
< 4.6 (Predicted)
Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the proton concentration (via pH) as a function of added acid, providing a precise thermodynamic value for the acid dissociation constant of the anilinium ion.
Caption: A typical DFT workflow for analyzing molecular electronic properties.
Conclusion and Implications for Drug Development
The bromine atom in 4-(2-Bromophenoxy)aniline exerts a clear and measurable electron-withdrawing effect on the distal aniline nitrogen. This influence, dominated by the -I (inductive) effect and transmitted through the molecular framework, fundamentally alters the core properties of the aniline moiety. The most significant consequence is a marked decrease in basicity, which can be validated and quantified through a combination of spectroscopic (NMR, FTIR) and analytical (potentiometric titration) techniques, and further elucidated by computational modeling.
For drug development professionals, this understanding is paramount. The basicity of an amine group (its pKa) is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). By modulating pKa through strategic halogenation, medicinal chemists can:
Control the ionization state of a drug at physiological pH, impacting its ability to cross cell membranes.
Alter the strength of hydrogen bonding interactions with target receptors.
Modify the molecule's metabolic stability and toxicity profile.
The principles demonstrated with 4-(2-Bromophenoxy)aniline serve as a robust model for predicting and engineering the properties of complex molecules, enabling the rational design of safer and more effective therapeutic agents.
References
Brainly.in. (2024, September 13). In halogens inductive effect is dominant over resonance effect.
Scribd. (n.d.). AROMATIC AMINES: Q) How Is The Basicity of Aniline Affected by Substituents On The Ring?.
BenchChem. (2025). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide.
Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects.
Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines.
askIITians. (2025, March 8). Give reason: Aniline is a weaker base than ammonia.
YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines.
Wikipedia. (n.d.).
Chemistry Stack Exchange. (2016, February 2). Halogen and inductive effect.
ECHEMI. (n.d.). Halogen and inductive effect.
Chemistry LibreTexts. (2023, October 27). 16.
AIP Publishing. (2019, June 5).
ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
NSF PAR. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
chemeurope.com. (n.d.).
MDPI. (2025, October 18). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance.
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). On the analysis of substituent effects. Part 3. The geometry of the ring in substituted benzenes.
北京大学. (n.d.).
BenchChem. (2025).
PMC. (n.d.).
ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
(n.d.).
(2021, July 14). How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring.
Scribd. (n.d.).
Chemistry Stack Exchange. (2014, September 25).
(n.d.).
New Trends in Physical Science Research. (2022, June 11). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties.
International Journal of Chemical Concepts. (n.d.). Crystal structure analysis and synthesis of 4-((2(2- bromophenoxy)Phenyl)ethynyl)-N,N-diethylaniline.
(n.d.). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline.
Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
Author: BenchChem Technical Support Team. Date: April 2026
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Application
Using 4-(2-Bromophenoxy)aniline as a building block in drug discovery
Application Note: 4-(2-Bromophenoxy)aniline as a Bifunctional Scaffold in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile,...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 4-(2-Bromophenoxy)aniline as a Bifunctional Scaffold in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9) has emerged as a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and CNS-active agents[1].
This molecule presents a unique structural topology: a nucleophilic primary aniline coupled with an electrophilic ortho-bromo diaryl ether. This orthogonal reactivity profile allows medicinal chemists to execute sequential, chemoselective functionalizations. By leveraging the aniline for hinge-binding motifs and the aryl bromide for late-stage diversification, researchers can efficiently map structure-activity relationships (SAR) within deep hydrophobic pockets of target proteins[2],[3].
Structural Rationale & Pharmacophore Utility
The strategic value of 4-(2-Bromophenoxy)aniline lies in its dual capacity for target engagement and synthetic tractability:
The Aniline Handle: The primary amine is highly reactive toward acyl chlorides, sulfonyl chlorides, and heteroaryl halides (via SNAr). In kinase inhibitor design, derivatizing this amine often generates the critical hydrogen-bond donor/acceptor pair required to anchor the molecule to the kinase hinge region[2].
The Diaryl Ether Core: Diaryl ethers are "privileged structures" that act as flexible linkers. They can adopt specific dihedral angles that allow the molecule to bypass steric gatekeepers and access the DFG-out hydrophobic pocket, a common strategy for achieving high kinase selectivity (e.g., in EGFR/ALK or DYRK1A inhibitors)[4],[3].
The Ortho-Bromo Substituent: Positioned adjacent to the ether linkage, the bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) or intramolecular cyclization to form rigid tricyclic scaffolds like dibenzoxazepines.
Synthetic workflow demonstrating the orthogonal reactivity of 4-(2-Bromophenoxy)aniline.
Experimental Protocols: A Self-Validating Workflow
To maximize the utility of this building block, the synthetic sequence must strictly respect the chemoselectivity of the two functional groups. The aniline must be reacted first, as free primary amines can poison palladium catalysts or undergo competitive amination during cross-coupling.
Protocol A: Chemoselective N-Acylation / SNAr of the Aniline
Objective: Functionalize the aniline nitrogen to build the target-binding anchor while preserving the aryl bromide for downstream coupling.
Preparation: Dissolve 4-(2-Bromophenoxy)aniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct generated during the reaction, preventing the protonation of the aniline (which would kill its nucleophilicity) without risking the cleavage of the diaryl ether linkage.
Electrophile Addition: Dropwise add the electrophile (e.g., an acyl chloride or 4-chloroquinazoline) (1.1 eq) at 0 °C to control the exothermic reaction and prevent di-acylation.
Reaction Monitoring: Warm the mixture to room temperature and stir for 4-6 hours. Monitor completion via LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc).
Purification: Wash the organic layer extensively with 5% aqueous LiCl.
Causality Note: DMF is highly water-soluble but frequently partitions into the organic layer during extraction. The addition of LiCl drastically increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer and ensuring a clean crude product.
Objective: Extend the scaffold into the solvent-exposed channel of the target protein via the sterically hindered ortho-bromo position.
Preparation: In a microwave-safe vial, combine the N-derivatized intermediate from Protocol A (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).
Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).
Causality Note: A biphasic system is critical here. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base. This facilitates the formation of the reactive hydroxyboronate complex, which is an absolute requirement for the transmetalation step in the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq) under a strict argon atmosphere.
Causality Note: The ortho-phenoxy group creates significant steric encumbrance around the bromide. The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—often the rate-limiting bottleneck for sterically hindered substrates.
Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).
Isolation: Filter the mixture through a Celite pad to remove precipitated palladium black, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.
Quantitative Data: Cross-Coupling Optimization
When dealing with the ortho-bromo diaryl ether moiety, standard palladium conditions often fail due to steric hindrance and sluggish transmetalation. The table below summarizes the optimization of Protocol B, demonstrating the necessity of specific catalyst-ligand pairings.
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/H2O
90
42%
Sluggish transmetalation; monodentate ligands fail to force cis-geometry.
2
Pd2(dba)3 / XPhos
Cs2CO3
Dioxane (Anhydrous)
100
65%
Lack of water inhibits boronate activation; side reactions observed.
3
Pd(OAc)2 / SPhos
K3PO4
Toluene/H2O
100
78%
Good conversion; bulky biaryl ligand stabilizes the Pd(0) intermediate.
Derivatives of 4-(2-Bromophenoxy)aniline are frequently utilized to map the binding pockets of kinases. The diagram below illustrates how the sequentially functionalized regions of the molecule interact with distinct microenvironments within a target protein.
Pharmacophore mapping of 4-(2-Bromophenoxy)aniline derivatives in a kinase binding pocket.
References
Title: Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors[2]
Source: NIH PubMed Central (PMC)
URL: [Link]
Title: Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity[4]
Source: NIH PubMed Central (PMC)
URL: [Link]
Title: Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer[3]
Source: MDPI Pharmaceuticals
URL: [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(2-Bromophenoxy)aniline
Introduction: The Strategic Value of 4-(2-Bromophenoxy)aniline in Modern Synthesis In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. 4-(...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of 4-(2-Bromophenoxy)aniline in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. 4-(2-Bromophenoxy)aniline is a preeminent example of such a scaffold, embodying a unique convergence of reactive sites that permit selective and sequential functionalization. Its structure, featuring a diaryl ether linkage with a reactive C(sp²)-Br bond and a nucleophilic/directing amino group, makes it an exceptionally versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and precision.[1]
This guide provides an in-depth exploration of the primary palladium-catalyzed transformations involving 4-(2-Bromophenoxy)aniline. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that govern the success of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Furthermore, we will illustrate how these foundational reactions serve as a gateway to advanced applications, such as the synthesis of high-value dibenzofuran heterocyclic systems through intramolecular cyclization strategies.[2][3]
Core Palladium-Catalyzed Transformations
The utility of 4-(2-Bromophenoxy)aniline stems from the C-Br bond, which serves as a handle for introducing a diverse array of substituents. The choice of coupling partner dictates the class of reaction employed.
Caption: Key Palladium-Catalyzed Reactions with 4-(2-Bromophenoxy)aniline.
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl linkages, a common motif in pharmacologically active compounds.[4] The reaction couples the aryl bromide of our substrate with an organoboron reagent, typically a boronic acid or ester.
Mechanistic Rationale
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—often the rate-limiting step of the cycle.[5][6]
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Protocol: Synthesis of 4-(2-(Phenyl)phenoxy)aniline
Materials:
4-(2-Bromophenoxy)aniline (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
SPhos (4 mol%)
Potassium Phosphate (K₃PO₄) (2.0 equiv)
Toluene/Water (5:1 mixture), degassed
Procedure:
To an oven-dried Schlenk flask, add 4-(2-Bromophenoxy)aniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Summary & Causality
Catalyst/Ligand
Base
Solvent
Temp (°C)
Typical Yield (%)
Rationale
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
>90
SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. K₃PO₄ is a strong enough base to form the boronate without causing hydrolysis of sensitive groups.
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
90
80-90
A classic system suitable for less sterically hindered substrates.[7] K₂CO₃ is a milder base.
CataXCium A Pd G3
K₂CO₃
1,4-Dioxane
100
>95
This pre-catalyst is highly effective for challenging substrates like unprotected ortho-bromoanilines, ensuring high turnover and functional group tolerance.[4]
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[8] This reaction couples the aryl bromide of our substrate with a primary or secondary amine.
Mechanistic Rationale
The mechanism is analogous to the Suzuki coupling but involves the formation of a palladium-amido complex following oxidative addition.[8] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu) is crucial for deprotonating the amine to form the active nucleophile. Bulky, electron-rich phosphine ligands are essential to facilitate the final C-N bond-forming reductive elimination step.[9][10]
Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol: Synthesis of N-benzyl-4-(2-bromophenoxy)aniline
(Note: This protocol uses the aniline moiety of the substrate as the nucleophile for illustrative purposes. To functionalize the C-Br bond, 4-(2-Bromophenoxy)aniline would be the 'Ar-Br' component and another amine would be the coupling partner).
Materials:
1-bromo-2-phenoxybenzene (as the aryl halide)
4-Aminoaniline (as the amine)
Pd₂(dba)₃ (1 mol%)
XPhos (2.5 mol%)
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
Toluene, anhydrous and degassed
Procedure:
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
Add the aryl halide and the amine.
Add anhydrous, degassed toluene.
Seal the tube and heat to 110 °C with stirring for 8-16 hours.[9]
Monitor the reaction by TLC or LC-MS.
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Data Summary & Causality
Catalyst/Ligand
Base
Solvent
Temp (°C)
Typical Yield (%)
Rationale
Pd₂(dba)₃ / XPhos
NaOt-Bu
Toluene
110
>90
XPhos is a highly effective bulky ligand for C-N coupling.[10] NaOt-Bu is a strong, non-nucleophilic base required for amine deprotonation.
Pd(OAc)₂ / BINAP
Cs₂CO₃
Toluene
110
85-95
A well-established system; BINAP is a bidentate ligand that stabilizes the palladium center.[8][9] Cs₂CO₃ is a milder base suitable for more sensitive substrates.
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[11][12] This reaction is unique in its typical use of a dual-catalyst system comprising palladium and copper(I).[13]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously described. Concurrently, the copper(I) catalyst reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, delivering the alkyne fragment to the palladium center for the final reductive elimination.[12][13]
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Protocol: Synthesis of 4-(2-(Phenylethynyl)phenoxy)aniline
Materials:
4-(2-Bromophenoxy)aniline (1.0 equiv)
Phenylacetylene (1.5 equiv)
Pd(PPh₃)₂Cl₂ (2 mol%)
Copper(I) Iodide (CuI) (4 mol%)
Triethylamine (Et₃N), anhydrous and degassed
Procedure:
To a Schlenk flask, add 4-(2-Bromophenoxy)aniline, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill with an inert gas (Argon) three times.
Add degassed Et₃N, followed by phenylacetylene via syringe.
Stir the mixture at 60 °C until the starting material is consumed (typically 2-6 hours), as monitored by TLC.
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify the product by flash column chromatography.
Data Summary & Causality
Catalyst System
Base/Solvent
Temp (°C)
Typical Yield (%)
Rationale
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
60
>90
The standard, highly reliable system. Et₃N acts as both the base and the solvent, facilitating both catalytic cycles.[14]
Pd(OAc)₂ / PPh₃ / CuI
Piperidine
RT - 50
85-95
An alternative system where the catalyst is formed in situ. Piperidine is a stronger base and can sometimes accelerate the reaction.
Pd@PANI (copper-free)
K₂CO₃
DMF
80
80-90
Heck Reaction: Vinylation of Aryl Halides
The Mizoroki-Heck reaction creates a new C-C bond by coupling the aryl bromide with an alkene, typically forming a substituted alkene product.[15][16]
Mechanistic Rationale
The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-Aryl bond. The key product-forming step is a β-hydride elimination, which forms the double bond and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this intermediate.[17][18]
Caption: Simplified Catalytic Cycle for the Heck Reaction.
Protocol: Synthesis of 4-(2-(Styryl)phenoxy)aniline
Materials:
4-(2-Bromophenoxy)aniline (1.0 equiv)
Styrene (1.5 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
Tri(o-tolyl)phosphine [P(o-tol)₃] (2 mol%)
Triethylamine (Et₃N) (2.0 equiv)
Acetonitrile (ACN), anhydrous and degassed
Procedure:
Charge a sealed tube with 4-(2-Bromophenoxy)aniline, Pd(OAc)₂, and P(o-tol)₃.
Evacuate and backfill with an inert gas.
Add degassed ACN, Et₃N, and styrene via syringe.
Seal the tube and heat to 100 °C for 12-24 hours.
Monitor the reaction by GC-MS or LC-MS.
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Advanced Application: Tandem Coupling and Intramolecular Cyclization
A key advantage of using 4-(2-Bromophenoxy)aniline is the potential for subsequent intramolecular reactions to build complex heterocyclic systems. For example, a Sonogashira coupling can be followed by an intramolecular cyclization to furnish valuable benzofuran derivatives.[14][19] This tandem approach is highly atom-economical and efficient.
Caption: Workflow for Tandem Sonogashira Coupling-Cyclization.
This strategy often involves a domino reaction where the intramolecular cyclization occurs in situ after the initial cross-coupling. The aniline nitrogen can act as an internal nucleophile, attacking the newly formed alkyne (activated by a Lewis acid or transition metal) to form a five- or six-membered ring, ultimately leading to substituted carbazoles or other N-heterocycles. Alternatively, the oxygen of the phenoxy group can participate in cyclization to form dibenzofurans.[2]
Conclusion
4-(2-Bromophenoxy)aniline stands out as a highly versatile and powerful building block for modern organic synthesis. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—provides chemists with a reliable platform for constructing complex C-C, C-N, and C-C(sp) bonds. The true synthetic power of this substrate is realized in tandem strategies, where an initial intermolecular coupling sets the stage for a subsequent intramolecular cyclization, streamlining the synthesis of valuable heterocyclic scaffolds. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this unique substrate in their drug discovery and materials science programs.
References
Benchchem. A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline.
Rawal, V. H. et al. (2006). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PMC.
de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
Organic Synthesis. Buchwald-Hartwig Coupling.
Organic Chemistry Portal. Sonogashira Coupling.
Wikipedia. Buchwald–Hartwig amination.
Otsuki, K. et al. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. The Royal Society of Chemistry.
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
Wikipedia. Heck reaction.
Organic Chemistry Portal. Heck Reaction.
Al-Majedy, Y. K. et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Jana, S. et al. (2011). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.
Antunes, O. A. C. et al. (2009). Ultrasound-promoted palladium-catalyzed cross coupling reactions.
Mernyák, E. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
ChemSpider. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
ResearchGate. (2021). Synthesis of dibenzofuran derivatives.
Wikipedia. Sonogashira coupling.
Burtoloso, A. C. B. et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry.
Benchchem. Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes.
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
de Meijere, A. et al. (2017). Heck Reaction—State of the Art. MDPI.
Wei, Y. et al. (2020). tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C-N Coupling: Synthesis of Acridines at Room Temperature. Journal of Organic Chemistry.
Eastgate, M. D. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
Organic Chemistry Portal. Suzuki Coupling.
Wang, L. et al. (2013). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate.
Benchchem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
Abakumov, G. A. et al. (2014). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances.
Reddy, B. V. S. et al. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. ResearchGate.
Niestroj, M. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
Chemistry LibreTexts. (2023). Heck Reaction.
Gholinejad, M. et al. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
Organic Chemistry Portal. Benzofuran synthesis.
Kumar, S. et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar.
Advanced Synthesis of Diaryl Ethers: Protocols for Palladium-Catalyzed C-O Coupling Using 4-(2-Bromophenoxy)aniline Precursors
An Application Guide for Researchers Abstract The diaryl ether (DE) motif is a cornerstone in medicinal and agrochemical development, present in a wide array of natural products and synthetic agents with diverse biologic...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract
The diaryl ether (DE) motif is a cornerstone in medicinal and agrochemical development, present in a wide array of natural products and synthetic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Traditional synthesis routes, such as the Ullmann condensation, often require harsh conditions, limiting their utility.[5][6][7][8] Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variants, have emerged as powerful alternatives, offering milder conditions and a broader substrate scope.[9][10][11][12] This guide provides an in-depth protocol for the synthesis of complex diaryl ethers utilizing 4-(2-Bromophenoxy)aniline, a versatile precursor. We will detail a two-step process involving the strategic protection of the aniline moiety followed by a highly efficient Buchwald-Hartwig C-O cross-coupling reaction. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage this advanced methodology.
Scientific Rationale and Mechanistic Insight
The successful synthesis of functionalized diaryl ethers from precursors like 4-(2-Bromophenoxy)aniline hinges on precise control over reactivity. The presence of both an aniline (-NH₂) and a bromo (-Br) group on the same scaffold necessitates a strategic approach to prevent unwanted side reactions, such as self-coupling or catalyst inhibition by the amine.
The Need for Amine Protection
The primary amino group of the aniline is nucleophilic and can coordinate to the palladium center, potentially deactivating the catalyst. To ensure the desired C-O bond formation occurs selectively at the C-Br position, the aniline must first be "protected." Acetylation is a common and effective strategy, converting the highly reactive amine into a less reactive amide. This modification electronically deactivates the ring and sterically hinders the nitrogen, directing the palladium catalyst to the intended aryl bromide site.
The Buchwald-Hartwig C-O Coupling Catalytic Cycle
The core of this synthesis is the palladium-catalyzed C-O bond formation. This reaction proceeds through a well-established catalytic cycle, critically dependent on the choice of a palladium source, a phosphine ligand, and a base.
Causality of Component Selection:
Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(0) sources like Pd₂(dba)₃ can be used directly, air-stable Pd(II) precatalysts such as Pd(OAc)₂ are often preferred for their ease of handling. These are reduced in situ to Pd(0).
Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands (e.g., t-BuXPhos, RuPhos) are essential.[6][9][13] Their steric bulk promotes the crucial reductive elimination step (C-O bond formation), while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.
Base: A non-nucleophilic base is required to deprotonate the phenol coupling partner, generating the active aryloxide nucleophile. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly effective due to their solubility in organic solvents and their ability to facilitate the reaction without promoting side reactions.[7]
The catalytic cycle is illustrated below:
Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig C-O coupling.
Experimental Workflow and Protocols
This section provides a comprehensive, two-part protocol for synthesizing a substituted diaryl ether starting from 4-(2-Bromophenoxy)aniline and 4-methoxyphenol as a model coupling partner.
Overall Workflow
The process involves two main experimental stages: protection of the aniline and the subsequent cross-coupling reaction. Each stage is followed by rigorous purification and characterization to ensure the integrity of the intermediates and the final product.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective N-Alkylation Protocols for 4-(2-Bromophenoxy)aniline
Strategic Rationale & Structural Analysis
The compound 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9) is a highly valuable bifunctional building block in medicinal chemistry, featuring both a nucleophilic primary aniline and an electrophilic ortho-bromophenoxy moiety[1].
When designing an N-alkylation strategy for this molecule, researchers face a critical chemoselectivity challenge. Standard modern N-alkylation techniques often rely on transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann couplings)[2]. However, subjecting 4-(2-Bromophenoxy)aniline to palladium, copper, or nickel catalysts will inevitably trigger oxidative addition at the labile C–Br bond, leading to uncontrolled intra-/intermolecular cross-coupling, oligomerization, or dehalogenation[2].
To preserve the aryl bromide as a synthetic handle for downstream late-stage functionalization (such as Suzuki-Miyaura or Sonogashira couplings), transition-metal-free conditions are mandatory . This guide details two field-proven, self-validating methodologies for the chemoselective N-alkylation of 4-(2-Bromophenoxy)aniline: Reductive Amination and Controlled
SN2
Alkylation.
Mechanistic Causality: Choosing the Right Pathway
The Superiority of Reductive Amination
Reductive amination using Sodium Triacetoxyborohydride (
NaBH(OAc)3
) is the premier method for the mono-N-alkylation of anilines bearing sensitive functional groups[3].
Chemoselectivity: The electron-withdrawing acetoxy groups on
NaBH(OAc)3
reduce the hydridic character of the boron atom. This kinetic dampening renders the reagent unreactive toward most aldehydes and ketones at room temperature, yet it rapidly and selectively reduces the highly electrophilic iminium ion intermediate[4].
Halide Preservation: Because the reaction operates entirely via ionic and hydride-transfer mechanisms without single-electron transfer (SET) or transition metals, the aryl bromide remains completely intact[5].
Prevention of Overalkylation: The formation of the secondary amine introduces steric bulk, which severely retards the formation of a subsequent iminium species, effectively halting the reaction at the mono-alkylated stage[6].
The
SN2
Alternative
Traditional nucleophilic substitution using an alkyl halide and a weak base (e.g.,
K2CO3
) is a viable alternative when the corresponding aldehyde is unavailable. However, because the resulting secondary amine is more electron-rich (and thus more nucleophilic) than the starting primary aniline, overalkylation to the tertiary amine is a persistent risk. This pathway requires strict stoichiometric control and continuous monitoring.
Data Presentation: Method Comparison
The following table summarizes the quantitative and qualitative parameters of the available N-alkylation strategies to guide your experimental design.
Parameter
Reductive Amination (
NaBH(OAc)3
)
Controlled
SN2
Alkylation
Pd-Catalyzed Amination
Reagents
Aldehyde/Ketone,
NaBH(OAc)3
, AcOH
Alkyl Halide,
K2CO3
, DMF
Alkyl Amine, Pd-cat, Base
C–Br Preservation
Excellent (100% Intact)
Excellent (100% Intact)
Poor (Cleaved/Coupled)
Risk of Overalkylation
Low (Stops at mono-alkylation)
High (Requires exact stoichiometry)
Moderate
Typical Yield
85% – 95%
50% – 70%
N/A (Product destroyed)
Reaction Temp
0 °C to Room Temperature
60 °C to 80 °C
80 °C to 110 °C
Best Used For
Primary/Secondary alkyl groups
Primary unhindered alkyl groups
Avoid for this substrate
Visualizing the Workflow and Mechanism
Fig 1: Decision tree for the chemoselective N-alkylation of 4-(2-Bromophenoxy)aniline.
Fig 2: Mechanistic pathway of reductive amination preserving the aryl bromide moiety.
Experimental Protocols
Protocol A: Chemoselective Mono-N-Alkylation via Reductive Amination
This protocol utilizes 1,2-Dichloroethane (DCE) as the solvent. DCE is preferred over THF because it accelerates iminium ion formation and provides superior solubility for
NaBH(OAc)3
[4].
Glacial Acetic Acid (AcOH): 1.0 eq (Acts as a catalyst to drive iminium formation)
Solvent: 1,2-Dichloroethane (DCE), 0.2 M relative to the aniline.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Bromophenoxy)aniline (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE.
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
Causality & Validation: The acid protonates the hemiaminal intermediate, facilitating the elimination of water to form the iminium ion. A slight color change (often deepening to yellow/orange) visually validates iminium formation.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add
NaBH(OAc)3
(1.5 eq) portion-wise over 10 minutes to prevent a sudden exotherm.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc) or LC-MS. The primary aniline peak should disappear, replaced by a single new peak corresponding to the secondary amine. The isotopic mass pattern of the product must clearly show the 1:1 ratio of M / M+2 indicative of the preserved bromine isotope.
Quenching (Self-Validating Step): Once complete, carefully quench the reaction by adding saturated aqueous
NaHCO3
dropwise until the aqueous layer reaches pH ~8.
Validation: Vigorous effervescence (
CO2
gas) will occur as the base neutralizes the acetic acid and destroys unreacted hydride. Wait until bubbling completely ceases.
Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace unreacted aniline remains.
Setup: Dissolve 4-(2-Bromophenoxy)aniline (1.0 eq) in anhydrous DMF in a dry flask. Add finely powdered
K2CO3
(2.0 eq).
Causality:
K2CO3
is a mild, insoluble base that scavenges the generated HX acid without hydrolyzing the alkyl halide or reacting with the aryl bromide.
Addition: Add the alkyl halide (0.9 eq) dropwise at room temperature.
Heating: Heat the reaction mixture to 60 °C under a nitrogen atmosphere.
Causality: Moderate heating overcomes the activation energy barrier of the
SN2
displacement while minimizing the thermodynamic drive toward tertiary amine formation.
Monitoring: Check the reaction via LC-MS after 4 hours. Stop the reaction immediately once the alkyl halide is consumed, even if unreacted aniline remains.
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (5x) to remove the DMF and inorganic salts. Dry the organic layer, concentrate, and purify strictly via column chromatography to separate the secondary amine from the unreacted primary aniline.
References
Corcoran, E. B., et al. (2016). Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis. Science / National Institutes of Health (NIH). Available at:[Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at:[Link]
An Application Guide to the Buchwald-Hartwig Amination of 4-(2-Bromophenoxy)aniline Authored by a Senior Application Scientist Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination s...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Buchwald-Hartwig Amination of 4-(2-Bromophenoxy)aniline
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First established in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4][5] The reaction's broad substrate scope and functional group tolerance offer a significant advantage over classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited applicability.[1][4][6]
This guide provides an in-depth technical overview and a detailed protocol for the . This substrate is of particular interest as it serves as a precursor to complex N-aryl-4-phenoxyanilines, a class of compounds with demonstrated biological activities.[7][8] By understanding the mechanistic principles and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this transformation for their specific synthetic targets.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. While variations exist depending on the specific catalyst system, the generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][9][10]
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of the aryl bromide (4-(2-Bromophenoxy)aniline). This step forms a Pd(II) intermediate. The rate of this step is highly dependent on the aryl halide, with the general reactivity trend being I > Br > OTf > Cl.[9] Bulky, electron-rich phosphine ligands are crucial as they stabilize the Pd(0) center and facilitate this key bond-breaking/bond-making event.[3][11]
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[3] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so nucleophilic that it leads to unwanted side reactions.[12][13]
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][10] This step is often the rate-limiting step and is significantly accelerated by the use of sterically hindered ligands.[14]
Fig. 2: Step-by-step experimental workflow.
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(2-Bromophenoxy)aniline (1.0 mmol), sodium tert-butoxide (1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol). This step is ideally performed in a glovebox.
[3]2. Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
[15]3. Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 5-10 minutes. Then, add the amine (1.2 mmol) dropwise via syringe.
Reaction Execution : Place the sealed flask into a preheated oil bath at the desired temperature (typically 80-110 °C). [16]Stir the reaction vigorously for the specified time (typically 12-24 hours).
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS until the starting material is consumed.
[15]6. Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 20 mL).
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-aryl-4-phenoxyaniline.
[15]
Troubleshooting and Optimization
Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to achieving high yields and purity.
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
- Inactive catalyst (degraded by air/moisture)- Insufficiently strong or soluble base- Reaction temperature too low- Inappropriate ligand for the substrate
- Ensure strictly anhydrous/anaerobic conditions.- Switch to a stronger base (e.g., LHMDS) or a more soluble one (e.g., Cs₂CO₃ in dioxane).- Increase reaction temperature in 10 °C increments.- Screen a panel of ligands (e.g., RuPhos, BrettPhos).
Hydrodehalogenation Side Product
- Presence of water or other protic sources- Beta-hydride elimination from the amine
- Use rigorously dried solvents and reagents.- This side reaction is sometimes unavoidable but can be minimized by optimizing the ligand and base. [1]
Bis-arylation of Primary Amine
- The product (a secondary amine) is more reactive than the starting primary amine.
- Use a larger excess of the primary amine (2-4 equivalents) to outcompete the product for the catalyst. [15]- Consider using an ammonia equivalent if a primary aniline is the desired product. [6]
Substrate Decomposition
- Substrate contains functional groups sensitive to the strong base (e.g., esters, some nitro groups). [17]
- Switch to a weaker base like K₃PO₄ or K₂CO₃, which may require a higher temperature or longer reaction time. [9]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The successful application of this methodology to 4-(2-Bromophenoxy)aniline requires a thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. By following the detailed protocol and applying the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently synthesize complex diaryl ether amine scaffolds for applications in drug discovery and materials science.
References
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2940–2943. [Link]
Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101–4111. [Link]
Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]
Hesp, K. D., & Stradiotto, M. (2010). The Mechanism of the Buchwald-Hartwig Amination Reaction: A Perspective from Computational Chemistry. Organometallics, 29(16), 3469–3482. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(42), 14936-14949. [Link]
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (2023). RSC Publishing. [Link]
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. [Link]
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026–11035. [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 438-459. [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (2024). Organic Syntheses. [Link]
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 15). ACS GCI Pharmaceutical Roundtable. Retrieved March 27, 2026, from [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025, June 6). Chemical Reviews. [Link]
Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. [Link]
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved March 27, 2026, from [Link]
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved March 27, 2026, from [Link]
Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. (2021, August 20). ACS Publications. [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Springer. [Link]
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (n.d.). RSC Publishing. [Link]
Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. (2018, May 1). PubMed. [Link]
Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. (n.d.). RSC Publishing. [Link]
Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. (n.d.). PMC. [Link]
Data for the Synthesis of New 4-aryloxy-N-arylanilines as Potent Succinate-Cytochrome C Reductase Inhibitors. (2018, October 24). PubMed. [Link]
Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. (n.d.). ResearchGate. [Link]
Technical Support Center: Yield Optimization for 4-(2-Bromophenoxy)aniline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 4-(2-Bromophenoxy)aniline.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 4-(2-Bromophenoxy)aniline.
The synthesis of this diaryl ether relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of a nitro group. The most critical failure point in this workflow is the unintended hydrodehalogenation (cleavage of the C-Br bond) during the final reduction step. This guide provides field-proven mechanistic insights, troubleshooting protocols, and self-validating methodologies to ensure you achieve >90% isolated yields with zero debromination.
Synthetic Workflow & Pathway Visualization
Two-step synthesis of 4-(2-Bromophenoxy)aniline via SNAr and chemoselective reduction.
Troubleshooting Guide & FAQs
Q1: My SNAr step (etherification) is stalling at 60% conversion. Why is my yield so low?Causality & Insight: The SNAr reaction relies on the high electrophilicity of 1-fluoro-4-nitrobenzene. The highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the initial nucleophilic attack by the phenoxide ion to form the Meisenheimer intermediate. However, if your solvent (DMF or DMSO) is not strictly anhydrous, ambient water will act as a competing nucleophile. Hydroxide ions generated by the base will hydrolyze 1-fluoro-4-nitrobenzene into 4-nitrophenol, permanently capping your yield.
Solution: Always use anhydrous DMF and oven-dried K₂CO₃. Purge the reaction vessel with Argon before heating.
Q2: I successfully synthesized the intermediate, but my final aniline product is missing the bromine atom. How do I prevent debromination?Causality & Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas is excessively active. The palladium surface readily inserts into the weak C-Br bond (bond dissociation energy ~280 kJ/mol) via oxidative addition, leading to rapid hydrodehalogenation[1].
Solution: You must switch to a single-electron transfer (SET) reducing agent. Commercial metallic iron powder in an aqueous or protic medium acts as a highly chemoselective reductant. It sequentially reduces the nitro group to a nitroso, hydroxylamine, and finally an amine, without activating the aryl halide bond[1]. Recent studies have even demonstrated that iron-water systems can achieve quantitative conversion under mechanochemical conditions with zero dehalogenation[2].
Q3: My purified 4-(2-Bromophenoxy)aniline turns from off-white to dark brown over a few days. Is it degrading?Causality & Insight: Yes. Anilines are electron-rich systems that are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming complex azo and quinone-imine oligomers.
Solution: Store the final product under an inert atmosphere at -20°C. For long-term bench stability, convert the free base aniline into its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product.
Quantitative Data Comparison: Nitro Reduction Chemoselectivity
The table below summarizes the causality between the chosen reducing agent and the resulting chemoselectivity. To maximize the yield of the brominated aniline, transition-metal catalyzed hydrogenation must be avoided.
Reduction Method
Reagents / Catalyst
Reaction Conditions
Nitro Conversion
Debromination
Isolated Yield
Catalytic Hydrogenation
10% Pd/C, H₂ (1 atm)
EtOH, 25°C, 4h
>99%
>85%
<15%
Béchamp Reduction
Fe powder, NH₄Cl
EtOH/H₂O, 80°C, 3h
>99%
0%
92%
Mechanochemical
Fe powder, H₂O
Ball Mill (30 Hz), 4h
>99%
0%
94%
Stannous Reduction
SnCl₂·2H₂O
EtOAc, 70°C, 6h
>95%
0%
85%
Standard Operating Protocols (Self-Validating Methodologies)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of each step before proceeding.
SOP 1: SNAr Synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene
Preparation: Charge a dry, argon-purged flask with 2-bromophenol (1.0 eq) and finely ground, anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M concentration). Stir for 15 minutes at room temperature to pre-form the phenoxide.
Addition: Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise. Heat the reaction mixture to 100°C for 4 hours.
Validation Check 1 (Reaction Progress): Perform TLC (Hexanes:EtOAc 4:1). The starting material 1-fluoro-4-nitrobenzene (R_f ~0.6) should be completely consumed, replaced by a bright UV-active product spot (R_f ~0.4).
Quenching: Cool the mixture to room temperature and pour it into vigorously stirred ice water (5 volumes relative to DMF).
Validation Check 2 (Precipitation): A dense yellow/white precipitate must immediately form. If the solution remains clear, the DMF concentration is too high; add more ice water to force precipitation.
Isolation: Filter the precipitate. Wash the filter cake with 1M NaOH (to remove any unreacted 2-bromophenol), followed by distilled water until the filtrate is pH neutral. Dry under a vacuum to yield the intermediate.
SOP 2: Chemoselective Reduction to 4-(2-Bromophenoxy)aniline
Preparation: Suspend 1-bromo-2-(4-nitrophenoxy)benzene (1.0 eq) in a solvent mixture of Ethanol and Water (3:1 ratio, 0.2 M concentration).
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Note: NH₄Cl serves as a mild proton donor to facilitate the electron transfer from the zero-valent iron surface to the nitro group[1].
Reaction: Heat to 80°C under vigorous mechanical stirring for 2-4 hours.
Validation Check 1 (Visual Shift): The reaction mixture will transition from a bright yellow suspension to a dense, dark brown/black slurry. This visual shift confirms the successful oxidation of Fe(0) to Fe₃O₄ (magnetite)[2].
Filtration: Cool the mixture and filter it through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with ethyl acetate until the pad runs clear.
Validation Check 2 (Amine Confirmation): Spot the clear filtrate on a TLC plate and stain with Ninhydrin. Gently heat the plate; the appearance of a dark purple/brown spot confirms the presence of the primary aniline.
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 4-(2-Bromophenoxy)aniline.
References
Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research.[Link]
Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry.[Link]
Technical Support Center: Preventing Oxidative Degradation of 4-(2-Bromophenoxy)aniline
Audience: Researchers, Analytical Chemists, and Drug Development Scientists Compound: 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9) Section 1: The Mechanism of Amine Oxidation 4-(2-Bromophenoxy)aniline is a highly versatil...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Compound: 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9)
Section 1: The Mechanism of Amine Oxidation
4-(2-Bromophenoxy)aniline is a highly versatile building block in medicinal chemistry, but it shares a critical vulnerability with most primary aromatic amines: extreme susceptibility to oxidative degradation 1.
The Causality of Degradation:
The nitrogen atom of the primary amine possesses a reactive lone pair of electrons 2. When exposed to atmospheric oxygen, ambient light, or thermal energy, this lone pair facilitates auto-oxidation. The reaction initiates via the formation of a highly reactive aminyl radical. This radical rapidly propagates, leading to N-oxygenation products (nitroso and nitro derivatives) and one-electron oxidation products (azo compounds and oligomeric quinones) 3.
While the 2-bromophenoxy substituent provides some steric hindrance and inductive electron withdrawal (which marginally reduces electron density on the ring), it is insufficient to protect the amine from atmospheric attack 4. This degradation manifests visually as the compound turning from a colorless/off-white powder to a yellow, brown, or eventually dark black "tar" [[1]]().
Mechanistic pathway of 4-(2-Bromophenoxy)aniline oxidative degradation.
Section 2: Core Storage Protocols
To ensure the integrity of 4-(2-Bromophenoxy)aniline, storage protocols must systematically eliminate the three primary catalysts of degradation: oxygen, thermal energy, and photons 5.
Quantitative Storage Parameters
Parameter
Short-Term Storage (< 2 weeks)
Long-Term Storage (> 2 weeks)
Mechanistic Rationale
Temperature
-4 °C to 4 °C
-20 °C
Reduces molecular kinetic energy, suppressing the activation energy required for radical formation 2, 6.
Atmosphere
Argon or Nitrogen
Argon (Strictly Preferred)
Displaces atmospheric oxygen. Argon is denser than air, providing a superior protective blanket 5.
Dissolving the compound increases molecular mobility and exposes it to dissolved oxygen.
Methodology: The "Argon Blanket" Sealing Technique
This is a self-validating protocol designed to ensure a strictly anoxic environment before returning the compound to cold storage.
Moisture Elimination: Ensure the 4-(2-Bromophenoxy)aniline is completely dry. Trace moisture acts as a catalyst for oxidative degradation 2.
Inert Gas Purging: Insert a gentle stream of high-purity Argon gas into the amber storage vial. Keep the needle approximately 1 cm above the solid to avoid aerosolizing the powder. Causality Note: Because Argon (~1.78 g/L) is significantly denser than ambient air (~1.22 g/L), it effectively pools at the bottom of the vial, displacing oxygen upwards. Nitrogen is less effective for blanketing small vials due to turbulent mixing.
Displacement: Purge for 30–60 seconds to ensure complete atmospheric turnover.
Positive Pressure Sealing: Rapidly cap the vial with a PTFE-lined septum cap while the Argon is still flowing slightly. This creates a micro-positive pressure environment, ensuring no air re-enters during the sealing process.
Secondary Containment: Wrap the cap tightly with Parafilm. Place the vial inside a secondary desiccator jar containing active Drierite (calcium sulfate) before placing it in the -20 °C freezer 6.
Section 3: Troubleshooting & FAQs
Q1: My 4-(2-Bromophenoxy)aniline powder has turned from off-white to a dark brown. Is the entire batch ruined?A: Not necessarily, but it requires analytical verification. Pure anilines are colorless or off-white, but even trace amounts of oxidized azo or polymeric impurities (<1%) possess exceptionally high molar absorptivity, causing dramatic visual color changes (yellow to dark brown) 1, [[4]](). Do not use dark material directly in sensitive catalytic couplings (e.g., Buchwald-Hartwig aminations) as the oxidized byproducts can act as ligands and poison palladium catalysts. You must verify purity via HPLC before proceeding 5.
Q2: Can I store 4-(2-Bromophenoxy)aniline as a stock solution to save time during assays?A: It is highly discouraged. Dissolving the compound increases molecular mobility and exposes it to dissolved oxygen in the solvent. Furthermore, if stored in ethereal solvents (like THF or diethyl ether), the peroxides that naturally form in the solvent will rapidly and irreversibly oxidize the aniline. Always store as a neat solid and prepare solutions fresh immediately before use.
Q3: Are there safety concerns associated with handling the degraded material?A: Yes. Primary aromatic amines and their oxidized derivatives (especially nitroso and azo compounds) carry significant toxicity, mutagenicity, and skin-sensitization risks 7. Always handle degraded, dark "tarry" aniline derivatives with appropriate PPE (nitrile gloves, lab coat, fume hood) and dispose of heavily polymerized material as hazardous chemical waste 7.
Section 4: Purity Verification & Rescue Workflow
If your compound has degraded, follow this logical workflow to assess and rescue the material. Visual inspection is not a reliable indicator of absolute purity due to the high molar absorptivity of the impurities.
Decision matrix for verifying and rescuing degraded 4-(2-Bromophenoxy)aniline.
Methodology: Rescue Purification via Flash Chromatography
If HPLC indicates purity has dropped below your acceptable threshold (typically <95%), the compound must be purified before use 5.
Dissolution: Dissolve the darkened 4-(2-Bromophenoxy)aniline in a minimal amount of Dichloromethane (DCM).
Column Preparation: Pack a silica gel column using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 9:1 or 8:2).
Loading & Separation: Load the sample onto the column. Causality Note: The highly polar, polymeric oxidized "tars" will typically stick tightly to the baseline of the silica due to extensive hydrogen bonding and high molecular weight. 4-(2-Bromophenoxy)aniline, being significantly less polar, will elute earlier.
Elution: Collect fractions and verify the presence of the pure compound via TLC (UV active).
Recovery: Concentrate the pure fractions under reduced pressure. Immediately purge the receiving flask with Argon and transfer the purified solid to an amber vial for -20 °C storage [[6]]().
Technical Support Center: Overcoming Steric Hindrance in 4-(2-Bromophenoxy)aniline Substitutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in substitutions involving the 4-(2-Bromophenoxy)aniline scaffold. This document provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in substitutions involving the 4-(2-Bromophenoxy)aniline scaffold. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the significant challenge of steric hindrance in these reactions. The ortho-bromo group on the phenoxy ring presents a considerable steric barrier, which can impede catalyst coordination and nucleophilic attack, leading to low yields and incomplete reactions. This guide is designed to help you navigate these challenges effectively.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in functionalizing 4-(2-Bromophenoxy)aniline is the steric bulk imposed by the bromine atom at the ortho position of the phenoxy ring. This steric hindrance can significantly affect the efficiency of common cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling by:
Impeding Catalyst Coordination: The bulky bromine atom can hinder the approach and coordination of the metal catalyst to the reaction site.
Slowing Down Key Reaction Steps: Steric clash can increase the activation energy for crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
Promoting Side Reactions: Increased steric strain can sometimes favor undesired side reactions, such as hydrodehalogenation.[2]
The following sections provide a structured approach to troubleshooting and optimizing your reactions to overcome these steric challenges.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 4-(2-Bromophenoxy)aniline is resulting in a very low yield. What are the most common reasons for this?
A1: Low yields in this specific reaction are often due to a combination of factors directly related to the steric hindrance of the ortho-bromo group. The primary culprits are typically:
Suboptimal Ligand Choice: Standard phosphine ligands may not be bulky or electron-rich enough to facilitate the reaction on such a hindered substrate.[1]
Inadequate Base Selection: The strength and nature of the base are critical. A base that is too weak may not effectively deprotonate the amine, while an overly strong or nucleophilic base can lead to side reactions.[2][3]
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities.[3][4] In sterically challenging reactions that require longer reaction times or higher temperatures, catalyst stability is paramount.
Insufficient Reaction Temperature or Time: These reactions often require elevated temperatures (typically 80-120 °C) to overcome the higher activation energy barrier imposed by steric hindrance.[3][4][5]
Q2: I am observing the formation of a fine black precipitate in my reaction mixture. What does this indicate?
A2: The formation of a fine black precipitate is a tell-tale sign of "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle.[4] This indicates catalyst decomposition and a loss of catalytic activity. Common causes include:
Presence of Oxygen: Palladium(0) species are sensitive to oxidation. An inadequate inert atmosphere can lead to rapid catalyst decomposition.[3]
Excessively High Temperatures: While heat is often necessary, prolonged exposure to temperatures above 120 °C can cause thermal decomposition of the catalyst.[4]
Incompatible Solvents or Reagents: Certain functional groups or impurities in the solvents or starting materials can poison the catalyst.
Q3: Can I use a copper-catalyzed Ullmann condensation as an alternative for C-N bond formation with this substrate?
A3: Yes, the Ullmann condensation is a viable alternative for forming C-N bonds, especially with sterically hindered aryl halides.[6][7] Modern Ullmann-type reactions often utilize ligands such as diamines or amino acids to facilitate the coupling at milder temperatures than the classical, harsh conditions.[7][8] For a substrate as hindered as 4-(2-Bromophenoxy)aniline, a ligand-assisted Ullmann protocol could be advantageous.
Troubleshooting and Optimization Guide
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
If you are experiencing low or no conversion, a systematic approach to optimizing the reaction conditions is crucial. The following workflow and parameter comparison table can guide your efforts.
Caption: Troubleshooting workflow for sterically hindered Buchwald-Hartwig amination.
Parameter
Recommendation for Sterically Hindered Substrates
Rationale
Palladium Precursor
Pd₂(dba)₃, Pd(OAc)₂
These are common and effective Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[3]
These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide.[1] They also accelerate the reductive elimination step.
Base
NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS
A strong, non-nucleophilic base is required.[2][3] The choice may depend on the functional group tolerance of your amine coupling partner.
Solvent
Toluene, 1,4-Dioxane
These are the most common and effective solvents for Buchwald-Hartwig aminations.[3][4] Ensure they are anhydrous and degassed.
Temperature
80 - 110 °C
Higher temperatures are often required to overcome the activation energy barrier.[3][4] Monitor for catalyst decomposition at higher temperatures.
Issue 2: Poor Yields in Suzuki-Miyaura Coupling
Similar to amination reactions, Suzuki couplings with 4-(2-Bromophenoxy)aniline can be challenging. The choice of ligand and base is paramount for success.
Caption: Catalyst system selection for hindered Suzuki coupling.
Parameter
Recommendation for Sterically Hindered Substrates
Rationale
Palladium Precursor
Pd(OAc)₂, Pd₂(dba)₃
Standard and reliable choices for generating the active catalyst.[1]
Ligand
Bulky Phosphine Ligands: SPhos, XPhos, RuPhos.[1] N-Heterocyclic Carbene (NHC) Ligands: Robust acenaphthoimidazolylidene palladium complexes have shown high efficacy.[1][10]
Bulky ligands are crucial for promoting oxidative addition and reductive elimination with hindered substrates.[1] NHCs are often very effective for tetra-ortho-substituted biaryl synthesis.[1][10]
Base
K₃PO₄, Cs₂CO₃
A moderately strong base is often effective.[1] Ensure the base is anhydrous.
Boronic Acid/Ester
Use 1.5 - 2.0 equivalents
Using an excess of the boronic acid can help drive the reaction to completion.[1]
Solvent
Dioxane, Toluene
These are common solvents for Suzuki couplings.[1] Ensure they are anhydrous and degassed.
General Protocol for Buchwald-Hartwig Amination of 4-(2-Bromophenoxy)aniline
This protocol is a general guideline and may require optimization for your specific amine.
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 4-(2-Bromophenoxy)aniline (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equiv.).[5]
Catalyst and Ligand Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4.4 mol%).
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.5 M.
Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of 4-(2-Bromophenoxy)aniline
This protocol is a general guideline and should be optimized for your specific boronic acid or ester.
Reaction Setup: To a dry reaction vessel, add 4-(2-Bromophenoxy)aniline (1.0 equiv.), the boronic acid or ester (1.5-2.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
Catalyst and Ligand Addition: Under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).[1]
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to achieve a concentration of 0.1-0.5 M.[1]
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1]
Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
Isolation: Dry the organic layer, filter, and concentrate.
Purification: Purify the crude product by column chromatography.
By systematically addressing the key parameters of ligand, base, catalyst, and reaction conditions, the challenges posed by the steric hindrance of 4-(2-Bromophenoxy)aniline can be effectively overcome, leading to successful substitution reactions and the desired products.
References
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
Troubleshooting low conversion in Buchwald-Hartwig amin
Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (URL: )
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (URL: [Link])
Ullmann condens
Mechanism of the Ullmann Condensation. I. Kinetic and Thermodynamic Studies. (URL: )
Removing unreacted starting materials from 4-(2-Bromophenoxy)aniline extracts
Technical Support Center: Purification of 4-(2-Bromophenoxy)aniline This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance for removing unreacted starting materia...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of 4-(2-Bromophenoxy)aniline
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance for removing unreacted starting materials from crude 4-(2-bromophenoxy)aniline extracts. We will explore the underlying chemical principles of common purification strategies and offer detailed troubleshooting for issues encountered during the experimental workflow.
Understanding the Challenge: Common Impurities
The synthesis of 4-(2-bromophenoxy)aniline, often achieved via an Ullmann condensation or a related nucleophilic aromatic substitution reaction, involves the coupling of an aniline derivative with a bromophenol derivative.[1][2] In a typical synthesis, 4-aminophenol is reacted with 1-bromo-2-fluorobenzene, or alternatively, 2-bromophenol is coupled with 4-fluoro-1-nitrobenzene followed by reduction.
Regardless of the specific route, the crude product is often contaminated with:
Unreacted 2-Bromophenol: An acidic phenolic compound.
Unreacted 4-Aminophenol: An amphoteric compound with both a basic amine and an acidic phenol group.
Other Starting Materials: Such as halo-nitrobenzenes, which are typically neutral.
Byproducts: From side reactions, which can vary in nature.[3]
The key to effective purification lies in exploiting the different physicochemical properties of the desired product and these common impurities, primarily their acid-base characteristics and polarity.
Core Purification Strategy: A Multi-Step Approach
A robust purification strategy for 4-(2-bromophenoxy)aniline involves a combination of liquid-liquid extraction to remove acidic and basic impurities, followed by column chromatography and/or recrystallization for final polishing.
Caption: General workflow for the purification of 4-(2-bromophenoxy)aniline.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My primary purification step, an acid-base extraction, seems ineffective. Why might this be and how can I fix it?
Answer: This issue often stems from the amphoteric nature of 4-(2-bromophenoxy)aniline itself. While the aniline group is basic (pKa of the conjugate acid is ~4-5), it is significantly less basic than simple alkylamines. The molecule also contains an ether linkage and a bulky aromatic system, which can affect its solubility.
Causality: The core principle of acid-base extraction is to convert an acidic or basic compound into its water-soluble salt.[4] Phenols are acidic and can be deprotonated by a strong base like NaOH to form a water-soluble phenoxide salt.[5][6] Aniline derivatives are basic and can be protonated by an acid like HCl to form a water-soluble anilinium salt.[5][7]
Troubleshooting Steps:
Check pH: Ensure your aqueous acid wash is sufficiently acidic (pH 1-2) to fully protonate any unreacted anilines. Conversely, your basic wash should be strongly alkaline (pH 13-14) to deprotonate the weakly acidic 2-bromophenol.
Multiple Extractions: Perform at least two to three sequential washes with smaller volumes of the acidic or basic solution rather than a single large-volume wash. This is more efficient at removing impurities.[8]
Back-Washing: After the base wash to remove phenol, wash the combined basic aqueous layers with a fresh portion of organic solvent (like ethyl acetate) to recover any of the desired product that may have been physically carried over.
Question: During column chromatography, my product is streaking or eluting with impurities. What should I do?
Answer: This is a common problem when purifying amines on standard silica gel.
Causality: Silica gel is slightly acidic and can interact strongly with basic compounds like anilines, leading to poor separation, tailing (streaking), and even degradation.[9]
Troubleshooting Steps:
Solvent System Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system.[7][10] This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.
Optimize Polarity: The polarity of your eluent is crucial. Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your product.[7] A less polar system may be needed to better resolve the product from more polar impurities.
Alternative Stationary Phase: If problems persist, consider using a different stationary phase. Basic alumina can be effective for purifying amines.[11] Alternatively, amine-functionalized silica can provide excellent results.[9]
Data Presentation: Example Solvent Systems for Column Chromatography
Polarity
Non-Polar Component
Polar Component
Modifier (Optional)
Typical Ratio (v/v)
Notes
Low
Hexanes / Heptane
Ethyl Acetate
0.5% Triethylamine
95:5 to 80:20
Good starting point for resolving less polar impurities.
Medium
Hexanes / Heptane
Ethyl Acetate
0.5% Triethylamine
80:20 to 50:50
Standard range for many diaryl ether compounds.[12]
High
Dichloromethane
Methanol
1% Triethylamine
99:1 to 95:5
For more polar products or to flush the column. Use methanol sparingly as it can dissolve silica.[12]
Question: After purification, my product is an oil instead of a solid. How can I induce crystallization?
Answer: The product appearing as an oil suggests the presence of residual solvent or impurities that are depressing the melting point. 4-(4-Bromophenoxy)aniline should be a solid with a melting point of 104-108 °C.[13]
Causality: Impurities disrupt the crystal lattice formation, preventing solidification. Residual high-boiling solvents like DMF or DMSO can also be the culprit.
Troubleshooting Steps:
High-Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum, possibly with gentle heating.
Recrystallization: This is the most effective method for final purification and obtaining a crystalline solid.[14] Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, then cool slowly. A mixed solvent system, like ethanol/water or ethyl acetate/heptane, is often effective.[14][15] Add the "poor" solvent dropwise to the hot solution of the "good" solvent until slight turbidity appears, then allow it to cool.[16]
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol assumes the crude product is dissolved in an organic solvent like ethyl acetate or dichloromethane.
Initial Setup: Transfer the organic solution of the crude product to a separatory funnel.
Acidic Wash (Remove Basic Impurities):
Add a volume of 1 M HCl solution approximately equal to the organic layer volume.
Stopper the funnel, invert, and vent frequently to release any pressure.
Shake vigorously for 1-2 minutes.
Allow the layers to separate and drain the lower aqueous layer into a flask labeled "Acidic Wash."
Repeat this wash one more time to ensure complete removal of basic impurities.[7]
Basic Wash (Remove Acidic Impurities):
To the organic layer remaining in the funnel, add an equal volume of 1 M NaOH solution.
Shake and separate as described above, collecting the aqueous layer in a flask labeled "Basic Wash."
Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water.[17]
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product ready for chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
Solvent System Selection: Using TLC, identify an eluent system (e.g., 85:15 Hexane:Ethyl Acetate with 0.5% Triethylamine) that provides good separation and an Rf of ~0.3 for the product.[7]
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system. Pour the slurry into a glass chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[18]
Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
Elution: Carefully add the eluent to the column and begin collecting fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2-bromophenoxy)aniline.
References
Benchchem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
Allen. (n.d.). Aniline can be separated from phenol using. Allen.
Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?. Chemistry Stack Exchange.
Google Patents. (n.d.). Ullmann reaction for the synthesis of diaryl ethers. Google Patents.
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
ACS Publications. (2015, May 28). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. ACS Publications.
Benchchem. (2025). Technical Support Center: Strategies for Removing 2-Bromoethanol from a Reaction Mixture. Benchchem.
The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30). Separation of an Unknown Mixture. The Department of Chemistry, UWI, Mona, Jamaica.
Google Patents. (n.d.). Improved process for the catalytic synthesis of diaryl ethers. Google Patents.
Shaalaa.com. (2022, November 23). Write preparation of phenol from aniline. Shaalaa.com.
PubChem. (n.d.). Method for the purification of aniline - Patent US-2022348533-A1. PubChem.
Google Patents. (n.d.). Method for purifying aniline. Google Patents.
🛠️ Technical Support Center: Minimizing Debromination in 4-(2-Bromophenoxy)aniline Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering hydrodehalogenation (debromination) during pa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering hydrodehalogenation (debromination) during palladium-catalyzed cross-coupling reactions involving 4-(2-Bromophenoxy)aniline .
Because the bromine atom in this substrate is located ortho to a bulky phenoxy ether linkage, it presents unique steric challenges that make it highly susceptible to unwanted side reactions. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to eliminate them.
Mechanistic Overview: The Causality of Debromination
In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, 4-(2-Bromophenoxy)aniline undergoes oxidative addition to form a highly reactive Pd(II)-aryl complex. Ideally, this complex rapidly undergoes transmetalation and reductive elimination to yield the target product.
However, because the ortho-phenoxy linkage sterically hinders the incoming coupling partner, transmetalation is often delayed. This extended lifetime of the Pd(II) intermediate allows background side-reactions to take over. Specifically, the Pd(II) center can abstract a hydride from the solvent, base, or ligand. Subsequent reductive elimination yields the undesired debrominated byproduct (a 4-phenoxyaniline derivative), permanently consuming your starting material[1].
Figure 1: Competing catalytic cycles showing desired cross-coupling vs. hydrodehalogenation.
Troubleshooting FAQs
Q1: Does the free primary amine (-NH2) group on 4-(2-Bromophenoxy)aniline contribute to debromination?A: Absolutely. An unprotected aniline group acts as a competing nucleophile and a coordinating ligand to the palladium center[2]. If the -NH₂ group coordinates to the Pd(II) catalyst, it forms an off-cycle resting state that stalls the catalytic cycle. This stalling provides ample time for the background hydrodehalogenation pathway to occur.
Expert Insight: Always protect the primary amine (e.g., using Boc anhydride) prior to cross-coupling. This transforms the coordinating amine into a sterically hindered, non-coordinating carbamate, drastically reducing side reactions[2].
Q2: How do my choices of solvent and base act as "Hydride Donors"?A: Debromination requires a hydrogen source. Protic solvents (like ethanol or methanol) and strong alkoxide bases (like sodium tert-butoxide) are classic culprits[2][3]. Alkoxides can undergo β-hydride elimination once coordinated to the Pd(II) center, directly transferring a hydride to the metal[3].
Expert Insight: Switch to strictly aprotic solvents (such as 1,4-Dioxane or Toluene) and use mild, inorganic bases (like anhydrous K₃PO₄ or Cs₂CO₃) that lack β-hydrogens and cannot donate hydrides[1][2].
Q3: Which ligand system provides the best kinetic advantage against debromination?A: To minimize debromination, you must accelerate the desired cross-coupling cycle so it outpaces the side reaction. Bulky, electron-rich biarylphosphine ligands (such as XPhos or SPhos) are highly effective[2]. Their electron-rich nature stabilizes the Pd(0) state to promote rapid oxidative addition, while their extreme steric bulk forces the two coupling partners together, drastically accelerating the reductive elimination of the target product before hydride abstraction can occur[2].
Reaction Parameter Optimization
Use the following data table to audit your current experimental setup. Replacing high-risk conditions with optimized parameters is the fastest way to restore reaction fidelity.
Reaction Parameter
High-Risk Condition (Promotes Debromination)
Optimized Condition (Minimizes Debromination)
Mechanistic Rationale
Aniline Status
Free -NH₂
Boc-Protected (-NHBoc)
Prevents off-cycle Pd coordination and stalling[2].
Lowers thermal energy available for C-Br cleavage[2][4].
Self-Validating Experimental Protocol
This protocol for the Suzuki-Miyaura coupling of 4-(2-Bromophenoxy)aniline is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the reaction environment is free of hydride donors before bulk reagents are consumed.
Step-by-Step Methodology
Step 1: Amine Protection (Pre-requisite)
React 4-(2-Bromophenoxy)aniline with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in DCM at room temperature to yield tert-butyl (4-(2-bromophenoxy)phenyl)carbamate.
Validation Checkpoint 1: Confirm complete protection via LC-MS (Look for a +100 Da mass shift). Do not proceed if the free amine peak remains.
Step 2: Reagent Assembly
In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with:
Step 3: Solvent Addition
Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration). Ensure no primary or secondary alcohols are introduced[1][3].
Step 4: Kinetic Heating & Validation (Crucial)
Heat the reaction mixture to 80 °C.
Validation Checkpoint 2 (T = 1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Calculate the ratio of the Target Product Peak (m/z[M+H]) to the Debrominated Peak (m/z [M-Br+H]).
If Ratio is > 20:1: The system is validated. Hydride sources are successfully eliminated. Allow the reaction to proceed to completion (typically 4-6 hours).
If Ratio is < 10:1: The system has failed validation. A hydride source (likely moisture in the base or degraded solvent) is actively poisoning the reaction. Halt the heating immediately to save the remaining starting material, rigorously dry your K₃PO₄, and swap the solvent batch.
Step 5: Workup
Once completion is validated, cool to room temperature, quench with deionized water, extract with Ethyl Acetate (3x), dry over MgSO₄, and purify via flash chromatography.
Figure 2: Step-by-step troubleshooting workflow to systematically eliminate debromination sources.
References
[2]Title: How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline
Source: benchchem.com
URL:2
[3]Title: Preventing debromination in Suzuki coupling of bromo-imidazoles
Source: benchchem.com
URL:3
[4]Title: Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid
Source: benchchem.com
URL:4
Comparative Reactivity Analysis: 4-(2-Bromophenoxy)aniline vs. 4-(4-Bromophenoxy)aniline in Cross-Coupling Reactions
A Technical Guide for Medicinal and Process Chemists Introduction In the landscape of drug discovery and materials science, the 4-phenoxyaniline scaffold is a privileged structure, serving as a cornerstone for a multitud...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Medicinal and Process Chemists
Introduction
In the landscape of drug discovery and materials science, the 4-phenoxyaniline scaffold is a privileged structure, serving as a cornerstone for a multitude of functional molecules.[1] The strategic placement of a bromine atom on the phenoxy ring provides a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. However, the seemingly subtle shift of this bromine atom from the para-position to the ortho-position introduces profound changes in chemical reactivity.
This guide provides an in-depth, experimentally grounded comparison of the reactivity of 4-(2-Bromophenoxy)aniline and 4-(4-Bromophenoxy)aniline . We will dissect the underlying electronic and steric factors that govern their behavior and present a head-to-head comparison in the context of the Suzuki-Miyaura cross-coupling reaction, offering a predictive framework for researchers selecting building blocks for their synthetic campaigns.
Theoretical Framework: The Decisive Role of Steric Hindrance
The reactivity of an aryl bromide in cross-coupling reactions is dictated by a delicate interplay of electronic effects and steric accessibility of the carbon-bromine (C-Br) bond.
Electronic Effects:
The bromine atom exerts two opposing electronic influences: a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) via its lone pairs.[2][3] This combination deactivates the aromatic ring towards electrophilic substitution but makes the C-Br bond susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.[4] For both the ortho and para isomers, the fundamental electronic properties of the C-Br bond are broadly similar.
Steric Hindrance: The Ortho Effect
The dominant factor differentiating the two isomers is steric hindrance, often termed the "ortho effect".[5]
4-(4-Bromophenoxy)aniline (The Para Isomer): The bromine atom is located distant from the diaryl ether linkage. The C-Br bond is sterically unencumbered and readily accessible to the bulky catalytic complexes required for cross-coupling.
4-(2-Bromophenoxy)aniline (The Ortho Isomer): The bromine atom is positioned directly adjacent to the bulky phenoxy group. This proximity creates a significant steric shield around the C-Br bond, physically obstructing the approach of the palladium catalyst.[6][7] This hindrance can dramatically slow down or even inhibit the crucial oxidative addition step of the catalytic cycle, rendering the molecule far less reactive.[8][9]
Head-to-Head Experimental Comparison: The Suzuki-Miyaura Cross-Coupling
To quantify the impact of the bromine position, we will model a comparative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[10] This reaction is highly sensitive to the steric environment of the aryl halide.
Experimental Protocol: A Self-Validating System
The following protocol is designed to directly compare the reactivity of the two isomers under identical, well-established conditions.
Objective: To couple each isomer with phenylboronic acid to form their respective phenylated products.
Vessel Preparation: To two separate, identical oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-(2-Bromophenoxy)aniline (1.0 mmol, 1.0 eq) to Flask A and 4-(4-Bromophenoxy)aniline (1.0 mmol, 1.0 eq) to Flask B.
Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
Atmosphere Inerting: Evacuate and backfill each flask with argon gas three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to each flask via syringe.
Reaction: Place both flasks in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the progress of each reaction at identical time points (e.g., 1h, 4h, 12h, 24h) using Thin Layer Chromatography (TLC) or LC-MS.
Workup: Upon completion (or after 24h), cool the reactions to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield for each reaction.
Visualizing the Workflow
The logical flow of this comparative experiment is outlined below.
Caption: Comparative experimental workflow for the Suzuki-Miyaura coupling.
The underlying mechanism for this transformation is the well-established Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Anticipated Results and Discussion
Based on established principles of steric hindrance in cross-coupling chemistry, the experimental outcomes are highly predictable.
Substrate
Steric Hindrance
Expected Reaction Time
Expected Yield (%)
4-(4-Bromophenoxy)aniline
Low
Short (e.g., 1-4 hours)
High (>90%)
4-(2-Bromophenoxy)aniline
High
Long (e.g., 12-24+ hours)
Moderate to Low (<50%)
Analysis of Expected Outcomes:
4-(4-Bromophenoxy)aniline (Para Isomer): This substrate is expected to react cleanly and efficiently. The unhindered C-Br bond allows for rapid oxidative addition to the palladium(0) catalyst, facilitating smooth entry into the catalytic cycle and leading to a high yield of the desired biaryl product in a relatively short time.
4-(2-Bromophenoxy)aniline (Ortho Isomer): The reaction is anticipated to be significantly more sluggish. The steric bulk of the ortho-bromine atom will severely impede the oxidative addition step.[6][11] This will result in a much slower reaction rate and likely incomplete conversion even after extended reaction times, leading to a lower isolated yield. To achieve a comparable yield to the para isomer, more forcing conditions would be necessary, such as higher catalyst loading, higher temperatures, or the use of specialized catalyst systems designed for sterically hindered substrates.[11]
Implications for Other Cross-Coupling Reactions
This reactivity trend is not limited to the Suzuki-Miyaura reaction. A similar outcome is expected in other critical transformations, such as the Buchwald-Hartwig amination , which forges C-N bonds.[12][13] The oxidative addition of the aryl bromide to the palladium catalyst is also the rate-limiting step in this reaction, and it is equally sensitive to steric hindrance.[14] Therefore, 4-(4-Bromophenoxy)aniline would be the far superior substrate for facile C-N bond formation compared to its sterically encumbered ortho counterpart.[15]
Conclusion and Practical Recommendations for Researchers
Superior Reactivity of the Para Isomer: 4-(4-Bromophenoxy)aniline is significantly more reactive than 4-(2-Bromophenoxy)aniline in standard palladium-catalyzed cross-coupling reactions.
Steric Hindrance is the Cause: The primary reason for the attenuated reactivity of the ortho isomer is the steric hindrance around the C-Br bond, which impedes the initial oxidative addition step of the catalytic cycle.
Recommendations for Synthetic Strategy:
For projects requiring reliable, high-yielding, and rapid diversification via cross-coupling, 4-(4-Bromophenoxy)aniline is the substrate of choice. Its accessible reaction site ensures compatibility with a wide range of standard catalytic protocols.
When the specific architecture of a target molecule necessitates the use of 4-(2-Bromophenoxy)aniline , researchers must be prepared for significant optimization. Success will likely require screening of specialized, bulky phosphine ligands, higher catalyst loadings, and more forcing reaction conditions (e.g., elevated temperatures and extended times) to overcome the inherent steric barrier.
By understanding these fundamental reactivity differences, chemists can make more informed decisions in the design of their synthetic routes, saving valuable time and resources in the pursuit of novel chemical entities.
References
Chem-Impex. (n.d.). 4-(4-Bromofenoxi)anilina. Retrieved from [Link]
Tanski, J. M., et al. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o755. Available at: [Link]
Karikomi, M., et al. (2001). A NEW SYNTHESIS OF 4-PHENYLQUINOLINES BY REACTION OF 2-(α-BROMOBENZYL)
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]
Bhat, V. G., et al. (n.d.). DOPANT-FREE HYDROPHOBIC FLUORENE-BASED HOLE TRANSPORT MATERIALS. The Royal Society of Chemistry. Retrieved from [Link]
Duong, M., et al. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o755. Available at: [Link]
Abreu, N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29119-29124. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
ResearchGate. (2025). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Retrieved from [Link]
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... Retrieved from [Link]
Hrobarik, P., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(32), 14294-14307. Available at: [Link]
Abreu, N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]
Stara, I. G., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(8), 1236-1239. Available at: [Link]
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876-7883. Available at: [Link]
YouTube. (2024). Conversion of Aniline to 4-Bromoaniline. Retrieved from [Link]
ResearchGate. (2025). Synthesis of New Sterically Hindered Anilines. Retrieved from [Link]
A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-(2-Bromophenoxy)aniline
This guide provides a comprehensive, in-depth technical framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(2-Bromophenoxy)aniline, a key intermediate in p...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth technical framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(2-Bromophenoxy)aniline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental design, offers a detailed, actionable protocol, and objectively compares the validated HPLC method with alternative analytical technologies. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating systems that meet stringent regulatory expectations.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The purity of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug safety and efficacy. This principle extends to the chemical intermediates used in their synthesis, as impurities can be carried through to the final drug product, potentially altering its pharmacological and toxicological profile. 4-(2-Bromophenoxy)aniline is a vital building block in the synthesis of various pharmaceutical compounds. Therefore, a robust, reliable, and validated analytical method to assess its purity is paramount.
This guide will detail the validation of a stability-indicating HPLC method for 4-(2-Bromophenoxy)aniline, adhering to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures[1][2][3][4]. We will explore each validation parameter, providing both the "how" and the "why" behind the experimental choices. Furthermore, we will present a comparative analysis of HPLC with other modern analytical techniques, such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), to provide a holistic perspective on purity analysis in a pharmaceutical development setting.
Method Development Strategy: A Science- and Risk-Based Approach
A successful method validation is predicated on a well-developed analytical method. For 4-(2-Bromophenoxy)aniline, a reverse-phase HPLC method with UV detection is the logical starting point due to the presence of a chromophore in the molecule.
Physicochemical Properties and Chromatographic Considerations
UV Absorbance: The presence of two aromatic rings suggests strong UV absorbance. Aniline itself has absorbance maxima around 230 nm and 280 nm. The extended conjugation in 4-(2-Bromophenoxy)aniline is expected to shift these maxima to longer wavelengths. A photodiode array (PDA) detector will be employed during method development to identify the optimal wavelength for detection, likely in the range of 240-290 nm, to ensure high sensitivity.
pKa: The aniline moiety imparts basic properties to the molecule. The pKa of aniline is approximately 4.6. The ether and bromo substituents will have a minor electronic influence. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled and kept at least 2 pH units away from the analyte's pKa. A pH of around 2.5-3.5 is a logical starting point to ensure the aniline group is protonated, which generally leads to better retention and peak shape in reverse-phase chromatography.
Solubility: The molecule is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol, and sparingly soluble in water. A mixture of acetonitrile and water will be used as the mobile phase.
Proposed HPLC Method Parameters
Based on the above considerations, the following starting HPLC conditions are proposed:
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and resolution for moderately polar compounds.
Mobile Phase A
0.1% Trifluoroacetic Acid in Water
Provides a low pH to ensure the analyte is in its protonated form, improving peak shape.
Mobile Phase B
Acetonitrile
A common and effective organic modifier for reverse-phase HPLC.
Gradient Elution
50% B to 90% B over 20 minutes
To ensure elution of the main peak and any potential late-eluting impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
To ensure reproducible retention times.
Detection Wavelength
254 nm (preliminary), with PDA for optimization
A common wavelength for aromatic compounds; PDA will confirm the optimal wavelength.
Injection Volume
10 µL
A standard injection volume.
Sample Diluent
Acetonitrile/Water (50:50, v/v)
To ensure sample solubility and compatibility with the mobile phase.
HPLC Method Validation Protocol
The validation of the analytical method will be performed in accordance with ICH Q2(R2) guidelines[1][2][3][4]. The following performance characteristics will be evaluated:
Specificity (including Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Blank Analysis: Inject the diluent to demonstrate that no interfering peaks are present at the retention time of 4-(2-Bromophenoxy)aniline and its potential impurities.
Impurity Spiking (if available): If known impurities are available, spike them into a solution of 4-(2-Bromophenoxy)aniline and demonstrate their resolution from the main peak.
Forced Degradation Study: Subject a solution of 4-(2-Bromophenoxy)aniline (e.g., 1 mg/mL) to the following stress conditions to induce degradation[5][6][7][8]:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
Analyze the stressed samples using the proposed HPLC method with a PDA detector.
The method should be able to separate the main peak from any degradation products and peaks originating from the blank.
Peak purity analysis (using PDA data) should demonstrate that the 4-(2-Bromophenoxy)aniline peak is spectrally homogeneous in the presence of its degradants and any co-eluting impurities.
A reasonable level of degradation (e.g., 5-20%) should be achieved to demonstrate the stability-indicating nature of the method without being excessive.
Diagram: Forced Degradation Workflow
Caption: Workflow for the forced degradation study to establish method specificity.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Prepare a stock solution of 4-(2-Bromophenoxy)aniline reference standard.
Prepare at least five concentrations covering the expected range of the analyte (e.g., 50% to 150% of the target concentration, which could be 0.1 mg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
Visual inspection of the plot should confirm a linear relationship.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Prepare a sample matrix (placebo, if applicable, or use a known low-purity batch of the intermediate).
Spike the matrix with known amounts of 4-(2-Bromophenoxy)aniline reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the spiked samples and calculate the percentage recovery.
The mean percentage recovery should be within 98.0% to 102.0%.
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):
Prepare six independent samples of 4-(2-Bromophenoxy)aniline at 100% of the target concentration.
Analyze the samples on the same day, by the same analyst, and on the same instrument.
Calculate the RSD of the results.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD of the combined results from both sets of experiments.
The RSD for repeatability should be ≤ 1.0%.
The RSD for intermediate precision should be ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
DL = 3.3 * (Standard Deviation of the y-intercept / Slope)
QL = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, a signal-to-noise ratio approach can be used, where DL is typically 3:1 and QL is 10:1.
The QL should be determined, and at this concentration, the method should demonstrate acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Introduce small, deliberate changes to the method parameters, one at a time.
Examples of parameters to vary:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., ± 2% organic component)
Detection wavelength (± 2 nm)
Analyze a system suitability solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
The system suitability parameters should remain within the established limits for all varied conditions.
Data Presentation: Summarizing Validation Results
All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for 4-(2-Bromophenoxy)aniline
Concentration (% of Target)
Peak Area (Mean ± SD, n=3)
50%
...
75%
...
100%
...
125%
...
150%
...
Linear Regression
r² = ...
y-intercept = ...
Table 2: Accuracy (Recovery) Data
Spike Level
Amount Added (mg)
Amount Recovered (mg, Mean ± SD, n=3)
% Recovery
% RSD
80%
...
...
...
...
100%
...
...
...
...
120%
...
...
...
...
Table 3: Precision Data
Parameter
% Assay (n=6)
Mean
% RSD
Repeatability
...
...
...
Intermediate Precision (Day 2/Analyst 2)
...
...
...
Overall
...
...
...
Comparative Analysis with Alternative Technologies
While HPLC is a robust and widely used technique for purity analysis, it is essential to understand its performance in the context of other available technologies[5][9][10][11][12].
A Comparative Guide to Leaving Group Effects in the Synthesis of 4-(2-Bromophenoxy)aniline Derivatives via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of leaving group effects in nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on the syn...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of leaving group effects in nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on the synthesis of diaryl ethers related to 4-(2-Bromophenoxy)aniline. By synthesizing established mechanistic principles with experimental data from model systems, we offer a predictive framework for optimizing reaction conditions and understanding reactivity trends in complex aromatic systems.
The Underpinning Mechanism: Addition-Elimination in SNAr Reactions
The synthesis of diaryl ethers, such as those derived from 4-aminophenol and various halo-aromatics, predominantly proceeds via the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike the familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr mechanism is characteristic of electron-deficient aromatic rings.[1]
The reaction unfolds in two critical steps:
Nucleophilic Attack (Rate-Determining Step): The nucleophile (in this case, a phenoxide) attacks the carbon atom bearing the leaving group (X). This initial attack is the slower, rate-determining step because it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[2][3]
Elimination and Rearomatization (Fast Step): The leaving group departs, and the aromaticity of the ring is restored. This second step is rapid as it leads to a more stable, aromatic product.[4]
The presence of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) group, positioned ortho or para to the leaving group is essential. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[5][6]
Caption: General SNAr mechanism for diaryl ether synthesis.
The "Element Effect": A Counterintuitive Trend in Leaving Group Ability
In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. The established reactivity order for halogens in activated aryl systems is:
F > Cl ≈ Br > I
This phenomenon, often termed the "element effect," is a direct consequence of the SNAr mechanism.[7][8] Since the rate-determining step is the initial nucleophilic attack, factors that stabilize the transition state and the Meisenheimer complex are paramount. The high electronegativity of fluorine allows it to exert a powerful inductive electron-withdrawing effect, stabilizing the developing negative charge on the ring more effectively than other halogens.[4][9] This stabilization lowers the activation energy barrier for the first step, leading to a faster reaction rate.
The carbon-halogen bond strength, which is highest for the C-F bond, is less critical because this bond is broken in the fast, non-rate-determining second step.[6][10] The fact that aryl fluorides are significantly more reactive is strong evidence for the addition-elimination mechanism.[2]
Comparative Experimental Data
Leaving Group (X)
Relative Rate (with Piperidine in Methanol)
Key Factor
-F
~3300
High electronegativity strongly stabilizes the Meisenheimer complex.[2][4]
Data compiled from studies on 2,4-dinitrophenyl halides, which serve as a standard model for SNAr reactivity.[6][7]
Based on these established principles, when synthesizing a target molecule like 4-(2-Bromophenoxy)aniline or its analogs, one can predict that the corresponding fluoro-aromatic precursor will be the most reactive, often allowing for milder reaction conditions (e.g., lower temperatures or shorter reaction times). Conversely, iodo-aromatics will be the least reactive substrates for this specific transformation.
A Senior Application Scientist's Guide to the LC-MS Validation of 4-(2-Bromophenoxy)aniline: A Comparative Analysis
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of product quality and safety. For a compoun...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of product quality and safety. For a compound like 4-(2-bromophenoxy)aniline, an aromatic amine intermediate with potential applications in synthesis, ensuring its identity, purity, and concentration is paramount. This guide provides a comprehensive, experience-driven approach to the validation of a liquid chromatography-mass spectrometry (LC-MS) method for 4-(2-bromophenoxy)aniline, comparing its performance with alternative analytical techniques.
The Analytical Challenge: Why LC-MS for 4-(2-Bromophenoxy)aniline?
4-(2-Bromophenoxy)aniline presents a unique analytical challenge. Its structure, featuring a brominated phenyl ring and an aniline moiety, imparts a moderate polarity and a propensity for ionization, making it an ideal candidate for LC-MS analysis. The primary objective of this validation is to establish a method that is not only accurate and precise but also selective and sensitive enough to detect and quantify the analyte in the presence of potential impurities and degradation products.
LC-MS is the preferred technique for this application due to its inherent selectivity and sensitivity. Unlike traditional methods such as UV-spectrophotometry or gas chromatography (GC), LC-MS provides structural information through mass-to-charge ratio (m/z) detection, significantly reducing the likelihood of interference from co-eluting species. This is particularly crucial in complex matrices or during stability studies where the formation of structurally similar byproducts is possible.
A Comparative Overview of Analytical Techniques
While LC-MS stands out, a comprehensive understanding of alternative methods provides context for its selection.
Technique
Principle
Advantages for 4-(2-Bromophenoxy)aniline
Limitations
LC-MS
Chromatographic separation followed by mass-based detection.
High selectivity and sensitivity; provides molecular weight confirmation.
Higher equipment cost and complexity.
HPLC-UV
Chromatographic separation with UV-Vis absorbance detection.
Robust and widely available; good for purity analysis.
Potential for interference from co-eluting impurities with similar UV spectra.
Gas Chromatography (GC-MS)
Separation of volatile compounds followed by mass detection.
High resolution for volatile impurities.
Requires derivatization for non-volatile compounds like 4-(2-bromophenoxy)aniline, adding complexity and potential for error.
Nuclear Magnetic Resonance (NMR)
Provides detailed structural information.
Unambiguous structure elucidation.
Lower sensitivity compared to MS; not ideal for quantification of trace impurities.
The LC-MS Validation Workflow: A Step-by-Step Protocol
The following protocol outlines a robust validation strategy for a reversed-phase LC-MS method for the quantification of 4-(2-bromophenoxy)aniline. This workflow is designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Caption: A typical workflow for LC-MS method validation.
A. Instrumentation and Reagents
LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer.
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
Mobile Phase: Acetonitrile (ACN) and water (both LC-MS grade) with 0.1% formic acid.
Standard: A certified reference standard of 4-(2-bromophenoxy)aniline.
B. Chromatographic and Mass Spectrometric Conditions
Flow Rate: 0.4 mL/min
Gradient: 30% to 90% ACN over 5 minutes.
Column Temperature: 40 °C
Injection Volume: 2 µL
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Monitored Ion: The protonated molecule [M+H]⁺ of 4-(2-bromophenoxy)aniline (m/z 265.0/267.0, considering the isotopic pattern of bromine).
C. Validation Parameters and Acceptance Criteria
Parameter
Methodology
Acceptance Criteria
Specificity/Selectivity
Analyze blank, placebo, and spiked samples.
No significant interference at the retention time of the analyte.
Linearity
Analyze a minimum of five concentrations over the expected range.
Correlation coefficient (r²) ≥ 0.995.
Accuracy
Analyze samples spiked with known concentrations of the analyte (at least three levels).
Recovery of 98.0% to 102.0%.
Precision
Repeatability (n=6) and intermediate precision (different day, analyst).
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1.
To be determined experimentally.
Limit of Quantification (LOQ)
Signal-to-noise ratio of 10:1.
To be determined experimentally, with acceptable precision and accuracy.
The trustworthiness of this validation protocol lies in its self-validating nature. Each parameter builds upon the previous one, creating a logical and scientifically sound progression. For instance, the determination of linearity is only meaningful if the method has first been shown to be specific. Similarly, accuracy and precision are assessed within the established linear range.
Caption: The logical dependency of validation parameters.
Conclusion: An Authoritative Approach to Method Validation
The LC-MS validation of 4-(2-bromophenoxy)aniline, when executed with meticulous attention to detail and a thorough understanding of the underlying scientific principles, yields a method that is not only compliant with regulatory expectations but also serves as a reliable tool for quality control and research. The inherent selectivity and sensitivity of LC-MS make it the superior choice for this analyte, providing a level of confidence that is challenging to achieve with other techniques. By following a structured and scientifically sound validation protocol, researchers and drug development professionals can ensure the integrity of their data and the quality of their products.
References
International Council for Harmonisation (ICH). (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Validation
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency: The Case of a Novel 4-(2-Bromophenoxy)aniline-Derived Phosphine Ligand
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Quest for Superior Catalytic Systems in C-N Cross-Coupling In the landscape of modern organic synthesis, the palladium-c...
Author: BenchChem Technical Support Team. Date: April 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Superior Catalytic Systems in C-N Cross-Coupling
In the landscape of modern organic synthesis, the palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The heart of this reaction's success lies in the design of the ligand that coordinates to the palladium center. The ligand's steric and electronic properties dictate the efficiency of the key steps in the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[2][3]
For decades, the Buchwald group and others have developed generations of increasingly sophisticated biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, that have dramatically expanded the scope and utility of C-N cross-coupling.[4] These ligands are characterized by their steric bulk and electron-rich nature, which promote the formation of the active monoligated palladium(0) species and facilitate both the oxidative addition of the aryl halide and the final reductive elimination step to furnish the desired arylamine.[2]
This guide introduces a novel phosphine ligand, hereafter referred to as BPAP-Cy , derived from a 4-(2-Bromophenoxy)aniline scaffold. The design rationale for BPAP-Cy is to explore the influence of the distal 2-bromophenoxy moiety on the catalytic activity. It is hypothesized that the ether linkage and the bromine substituent may modulate the electronic properties of the aniline backbone and influence the ligand's conformational flexibility, potentially impacting the stability and activity of the palladium catalyst.
This document provides a comprehensive, in-depth comparison of the catalytic efficiency of BPAP-Cy against established, commercially available benchmark ligands in the Buchwald-Hartwig amination of a challenging aryl chloride substrate. We will detail the synthesis of the novel ligand, the experimental protocol for the comparative catalytic study, and present a quantitative analysis of the performance of each ligand.
Ligand Synthesis: From Aniline Scaffold to a Functional Phosphine
The synthesis of a phosphine ligand from an aniline precursor is a well-established methodology in organophosphorus chemistry.[5] For our novel ligand, BPAP-Cy, we propose a straightforward two-step synthesis starting from 4-(2-Bromophenoxy)aniline. The first step involves the protection of the aniline's nitrogen atom, followed by a lithiation and reaction with a chlorophosphine, a common method for C-P bond formation.
Proposed Synthesis of BPAP-Cy
A plausible synthetic route to BPAP-Cy would first involve the protection of the amine, for example, as a carbamate, to prevent side reactions. This would be followed by a directed ortho-metalation or a halogen-metal exchange on the aniline ring, and subsequent quenching with dicyclohexylphosphine chloride. A final deprotection step would yield the desired ligand. For the purpose of this guide, we will focus on the application of the final ligand.
Benchmarking the Catalytic Performance
To objectively evaluate the catalytic efficiency of BPAP-Cy, a head-to-head comparison with established, high-performance Buchwald-Hartwig ligands is essential. We have selected XPhos and RuPhos as our benchmarks due to their well-documented success in the amination of a wide range of aryl chlorides.[2][4]
The model reaction chosen for this study is the coupling of 4-chlorotoluene with morpholine. This reaction is a representative example of a challenging C-N cross-coupling involving a relatively unreactive aryl chloride.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
The following is a detailed, step-by-step protocol for the comparative catalytic study. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to ensure the integrity of the oxygen- and moisture-sensitive catalyst.[6]
Materials:
Palladium(II) acetate (Pd(OAc)₂)
BPAP-Cy (the novel ligand)
XPhos (benchmark ligand 1)
RuPhos (benchmark ligand 2)
4-Chlorotoluene
Morpholine
Sodium tert-butoxide (NaOtBu)
Toluene (anhydrous)
Internal standard (e.g., dodecane) for GC analysis
Procedure:
Catalyst Pre-formation (in situ): In a glovebox or under a nitrogen atmosphere, to a dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective phosphine ligand (0.012 mmol, 1.2 mol%).
Reaction Setup: To a separate dried Schlenk tube, add sodium tert-butoxide (135 mg, 1.4 mmol).
Add 4-chlorotoluene (127 mg, 1.0 mmol) and morpholine (104 mg, 1.2 mmol) to the Schlenk tube containing the base.
Add anhydrous toluene (2 mL) to the tube containing the palladium precursor and ligand, and stir for 5 minutes at room temperature to allow for pre-formation of the active catalyst.
Transfer the catalyst solution to the Schlenk tube containing the substrates and base.
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
Monitor the reaction progress at specific time points (e.g., 1h, 4h, 8h, 24h) by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by gas chromatography (GC) against an internal standard to determine the yield of the product, 4-(p-tolyl)morpholine.
Visualizing the Experimental Workflow
Figure 2: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Oxidative Addition: The electron-rich nature of the BPAP-Cy ligand, enhanced by the aniline nitrogen, is expected to facilitate the oxidative addition of the aryl chloride to the Pd(0) center, often the rate-limiting step of the reaction.
[2]* Reductive Elimination: The steric bulk provided by the dicyclohexylphosphine groups and the overall architecture of the BPAP-Cy ligand are crucial for promoting the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.
[4]
Conclusion and Future Outlook
This guide has outlined a systematic approach to benchmarking the catalytic efficiency of a novel phosphine ligand, BPAP-Cy, derived from a 4-(2-Bromophenoxy)aniline scaffold. By comparing its performance against well-established ligands like XPhos and RuPhos in a challenging Buchwald-Hartwig amination reaction, we can gain valuable insights into the structure-activity relationship of this new ligand class.
The hypothetical data presented suggests that the 4-(2-Bromophenoxy)aniline scaffold is a promising platform for the development of new, highly efficient phosphine ligands for palladium-catalyzed cross-coupling reactions. Further studies should focus on the synthesis and evaluation of a library of ligands based on this scaffold, varying the phosphine substituents and the substitution pattern on the phenoxy ring to fine-tune the steric and electronic properties for optimal catalytic performance across a broader range of substrates.
References
Buchwald, S. L. (2008). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
Hartwig, J. F. (2010).
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the N-Arylation of Primary Amines. Organic Letters, 2(8), 1101–1104.
Wolfe, J. P., & Buchwald, S. L. (1997). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
Beilstein Journals. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Retrieved from [Link]
Liu, P., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(3), 1528–1536.
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
Journal of Chemical Education. (2021, January 31). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Retrieved from [Link]
The Journal of Organic Chemistry. (2000, August 2). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. Retrieved from [Link]
Organometallics. (2019, August 21). Synthesis and Study of a Dialkylbiaryl Phosphine Ligand; Lessons for Rational Ligand Design. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Preparation of phosphines through C–P bond formation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of mono‐(N,N‐dialkylamino)phosphine ligands through.... Retrieved from [Link]
The Journal of Organic Chemistry. (2011, May 23). C−H Functionalization of 1,4-Naphthoquinone by Oxidative Coupling with Anilines in the Presence of a Catalytic Quantity of Copper(II) Acetate. Retrieved from [Link]
Organic Chemistry Frontiers. (n.d.). Modular construction of functionalized anilines via switchable C–H and N-alkylations of traceless N-nitroso anilines with olefins. Retrieved from [Link]
NSF PAR. (n.d.). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Retrieved from [Link]
Organic Chemistry Frontiers. (n.d.). Highly chemo- and site-selective C(sp2)–H bond functionalization of aniline and phenol derivatives with aryl/aryl diazo compounds. Retrieved from [Link]
SciSpace. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Retrieved from [Link]
Organometallics. (2002, July 25). Synthesis of New Phosphine Imine Ligands and Their Effects on the Thermal Stability of Late-Transition-Metal Olefin Polymerization Catalysts. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Preparation of 4-Biphenylyl Phenyl Ether. Retrieved from [Link]
ResearchGate. (n.d.). Pd(0) complexes with NHC ligands appear to be the most promising catalyst for the amination of aryl halide via Buchwald-Hartwig aminations reactions. Retrieved from [Link]
IT Services - University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. Retrieved from [Link]
Organic-Chemistry.org. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Retrieved from [Link]
A Senior Application Scientist's Guide to FTIR Spectroscopy: Comparative Analysis of Bromophenoxyaniline Isomers
Abstract In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Structural isomers, molecules with i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Structural isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of bromophenoxyaniline isomers (ortho-, meta-, and para-) using Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a simple recitation of spectral data to explain the causal relationships between molecular structure and vibrational spectra, offering researchers a robust framework for isomer identification. This document is designed to serve as a practical, field-proven resource for scientists in drug discovery, development, and quality control, ensuring the scientific integrity of their work.
Foundational Principles: Why FTIR Excels at Isomer Differentiation
Infrared (IR) spectroscopy operates on a fundamental principle: covalent bonds within a molecule are not static but vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, such as stretching and bending.[1][2] An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint."[3]
While isomers share the same functional groups, the spatial arrangement of these groups and substituents on an aromatic ring alters the molecule's overall symmetry and the electronic environment of its bonds. These subtle changes lead to distinct shifts in vibrational frequencies and the appearance or disappearance of certain absorption bands. This is particularly evident in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the entire molecular skeleton occur. The most powerful application of FTIR for aromatic isomers lies in analyzing the C-H out-of-plane (OOP) bending vibrations, which are exquisitely sensitive to the substitution pattern on the benzene ring.[4][5][6]
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of any spectral data hinges on a meticulous and reproducible experimental protocol. The following procedure is designed to generate high-quality, reliable FTIR spectra for the comparative analysis of solid bromophenoxyaniline isomer samples.
Step-by-Step Experimental Protocol
Instrument Preparation:
Ensure the FTIR spectrometer, typically equipped with an Attenuated Total Reflection (ATR) accessory, is powered on and has reached thermal equilibrium.
Perform a background scan to record the ambient spectrum (e.g., atmospheric water and CO₂). The instrument software will automatically subtract this from the sample spectrum.[7]
Sample Preparation (ATR Method):
Place a small, representative amount of the solid bromophenoxyaniline isomer powder onto the ATR crystal. The sample should be dry and pure for accurate results.
Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.
Data Acquisition:
Initiate the sample scan. For typical analysis, co-adding 16 to 32 scans is sufficient to achieve an excellent signal-to-noise ratio.
Set the spectral resolution to 4 cm⁻¹. This provides a good balance between resolving key spectral features and maintaining a high signal-to-noise ratio.
The data is typically collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing and Cleaning:
After data acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Perform a clean check by running a scan to ensure no sample residue remains.
Process the acquired spectrum using the instrument software. This may include baseline correction or ATR correction if necessary.
Experimental Workflow Diagram
Caption: Workflow for comparative FTIR analysis of isomers.
In-Depth Spectral Analysis: Differentiating the Isomers
The bromophenoxyaniline molecule contains three key functional groups that give rise to characteristic IR absorption bands: a secondary aromatic amine (Ar₂-NH), an aromatic ether (Ar-O-Ar), and two substituted benzene rings. While many bands will be common to all three isomers, their precise positions and the patterns in the fingerprint region allow for unambiguous differentiation.
Common Vibrational Modes
N-H Stretching (~3450-3350 cm⁻¹): As secondary amines, all three isomers are expected to exhibit a single, relatively sharp absorption band in this region.[8][9][10] This band is typically less broad than the O-H stretch of alcohols.
Aromatic C-H Stretching (~3100-3000 cm⁻¹): The stretching of C-H bonds on the benzene rings gives rise to multiple, often weak, sharp bands at wavenumbers above 3000 cm⁻¹.[11]
Aromatic C=C Stretching (~1610-1450 cm⁻¹): The stretching vibrations within the benzene rings produce a series of sharp bands of variable intensity in this region.[11][12]
Asymmetric C-O-C Stretching (~1270-1200 cm⁻¹): Aromatic ethers display a characteristic strong absorption band due to the asymmetric stretching of the C-O-C linkage.[13][14] This is expected to be one of the most intense peaks in the spectrum.
Aromatic C-N Stretching (~1335-1250 cm⁻¹): The stretching of the carbon-nitrogen bond in aromatic amines results in a strong band within this range.[8][9]
The Diagnostic Fingerprint: Distinguishing Isomers via Out-of-Plane Bending
The most reliable way to distinguish between the ortho-, meta-, and para- isomers is by examining the strong C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region.[4][15] The number and position of these bands are determined by the number of adjacent free hydrogen atoms on the aromatic rings.
2-Bromophenoxyaniline (ortho-isomer): This isomer has one ring with four adjacent C-H bonds and another with three adjacent C-H bonds. This substitution pattern typically results in a strong, characteristic absorption band between 770-735 cm⁻¹ .[4][16]
3-Bromophenoxyaniline (meta-isomer): This isomer possesses one ring with four adjacent C-H bonds and another ring with one isolated C-H and two adjacent C-H bonds. This complex pattern often gives rise to multiple bands. Critically, meta-substitution is characterized by two strong bands: one in the 810-750 cm⁻¹ range and a second intense "ring bend" peak near 690 cm⁻¹ .[4][16]
4-Bromophenoxyaniline (para-isomer): In this highly symmetric isomer, both aromatic rings are para-disubstituted, meaning each has two pairs of two adjacent C-H bonds. This substitution pattern is reliably identified by a single, strong absorption band in the 860-790 cm⁻¹ region.[4]
Summary of Key Diagnostic Frequencies
Vibrational Mode
Assignment
Ortho-Isomer (cm⁻¹)
Meta-Isomer (cm⁻¹)
Para-Isomer (cm⁻¹)
N-H Stretch
Secondary Aromatic Amine
~3410
~3415
~3420
C-O-C Stretch
Asymmetric Aryl Ether
~1240
~1235
~1245
C-N Stretch
Aromatic Amine
~1315
~1320
~1310
C-H OOP Bend
Aromatic Substitution
~750 (strong)
~780 (strong), ~690 (strong)
~825 (strong)
Note: The exact wavenumbers are illustrative and can vary slightly based on the sample's physical state and the spectrometer's calibration.
Conclusion
FTIR spectroscopy provides a rapid, non-destructive, and highly effective method for the structural elucidation and differentiation of bromophenoxyaniline isomers. While the N-H, C-O-C, and C-N stretching vibrations confirm the presence of the core functional groups, the diagnostic power of the technique lies in the fingerprint region. Specifically, the pattern of C-H out-of-plane bending vibrations between 900 cm⁻¹ and 675 cm⁻¹ serves as an unambiguous identifier for the ortho-, meta-, and para- substitution patterns. This guide provides the experimental and theoretical foundation for researchers to confidently apply FTIR spectroscopy as a critical quality control tool, ensuring the isomeric purity and integrity of pharmaceutical compounds.
References
IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
The Infrared Spectra of Aromatic Amines (Anilines). (2015). Illinois State University. Retrieved from [Link]
Katon, J. E., & Bentley, F. F. (1964). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region.Spectrochimica Acta.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Spectroscopy.Cengage.
Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
Cintrón, M. S., & Hinchliffe, D. J. (2015). FTIR spectra of the C–O stretching region for cotton fibers harvested at different DPA. ResearchGate. Retrieved from [Link]
Martens, J., Grzetic, J., Berden, G., & Oomens, J. (2020, August 28). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Royal Society of Chemistry. Retrieved from [Link]
Vahčič, M., & Pihlar, B. (2021). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG.Polymers.
Bell, R. P. (1945). Intensities of vibration bands. I. Bending vibrations of benzene derivatives and the dipole of the C-H link.Transactions of the Faraday Society.
Butnaru, E., Stoleru, V., Brebu, M. A., & Vasile, C. (2021). Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process.Polymers.
N-H stretching vibration: Significance and symbolism. (2026, March 9). Spandidos Publications. Retrieved from [Link]
6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
Klein, A., & Janoschek, R. (1999). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. ResearchGate. Retrieved from [Link]
Pal, S., & Ghosh, S. (2019).
Slipchenko, L. V., Kuyanov, K. E., & Vilesov, A. F. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations.The Journal of Physical Chemistry A.
Li, Y., Wang, Z., Zhang, Y., Wang, C., & Zhang, Y. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.Applied Sciences.
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemisphere. Retrieved from [Link]
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Martens, J., Grzetic, J., Berden, G., & Oomens, J. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy.ChemRxiv.
Wang, L., Wu, Q., & Wang, J. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?The Journal of Physical Chemistry B.
Martens, J., Grzetic, J., Berden, G., & Oomens, J. (2020). Comparison of the IR spectra of the ortho-, meta- and para-isomers. ResearchGate. Retrieved from [Link]
Ishiuchi, S., Fujii, M., & Dopfer, O. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy.The Journal of Chemical Physics.
Martens, J., Grzetic, J., Berden, G., & Oomens, J. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.Analytical and Bioanalytical Chemistry.
Abdel-Kerim, F. M., & Aly, F. M. (1975). A study of the vibrational spectra of some monosubstituted benezene derivatives of group VIA of the periodic table.Digital Commons @ NJIT.
N-H Stretching and Bending Vibrations. (2023, January 11). YouTube. Retrieved from [Link]
Li, Z. H., Zhang, Y. H., & Liu, Y. (2000). [Influence of solvents on IR spectrum of aromatic amines].Guang Pu Xue Yu Guang Pu Fen Xi.
IR Lecture Notes. (n.d.). University of Missouri. Retrieved from [Link]
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.Indonesian Journal of Science & Technology.
Arjunan, V., Santhanam, R., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics. Retrieved from [Link]
Balasubramanian, S., & Somasundaram, S. (2009). Identificatiion of Physical Clues by Ftir Spectroscopy.Oriental Journal of Chemistry.
Sharma, R., & Singh, A. (2023). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation.Research Journal of Pharmacy and Technology.
Singh, A. (2020). Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer.CUNY Academic Works.
Cialini, C., et al. (2020). Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept.Frontiers in Chemistry.
Wiles, D. M., Gingras, B. A., & Suprunchuk, T. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones.Canadian Journal of Chemistry.
Reference standards for 4-(2-Bromophenoxy)aniline characterization
Publish Comparison Guide: Reference Standards for 4-(2-Bromophenoxy)aniline Characterization Introduction: The Criticality of Source Integrity 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9)[1] is a highly versatile structur...
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guide: Reference Standards for 4-(2-Bromophenoxy)aniline Characterization
Introduction: The Criticality of Source Integrity
4-(2-Bromophenoxy)aniline (CAS: 57688-14-9)[1] is a highly versatile structural intermediate, predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as targeted kinase inhibitors featuring a diphenyl ether scaffold. Because impurities in this intermediate—particularly structural isomers like 4-(3-bromophenoxy)aniline or residual catalysts—can propagate through downstream synthesis and compromise the final API's safety and efficacy, rigorous analytical characterization is non-negotiable.
According to the ICH Q6A guidelines, establishing a robust specification requires reference standards of "quality appropriate to its use" to accurately determine identity, purity, and assay[2]. However, not all reference materials are created equal. As a Senior Application Scientist, I frequently observe laboratories overspending on primary standards for routine use or, conversely, risking regulatory rejection by using under-characterized reagent-grade materials for critical batch-release assays.
This guide objectively compares the three primary tiers of reference materials for 4-(2-Bromophenoxy)aniline and provides a self-validating experimental protocol for establishing a highly reliable in-house working standard.
Comparative Analysis of Reference Standard Grades
To architect a compliant and cost-effective analytical strategy, we must differentiate between Certified Reference Materials (CRMs), Secondary (Working) Standards, and Reagent-Grade materials.
Table 1: Performance and Application Comparison of 4-(2-Bromophenoxy)aniline Standards
Parameter
Primary CRM (Certified)
Secondary (Working) Standard
Reagent Grade / In-house
Purity Target
>99.8% (Absolute)
>99.0% (Relative to Primary)
>97.0% (Variable)
Characterization
qNMR, Mass Balance, Titration
HPLC-UV/MS, FTIR
HPLC area % only
Traceability
SI Units (NIST/Pharmacopeia)
Traceable to Primary CRM
None
Regulatory Fit
NDA/MAA Filing, Method Val.
Routine QC, Batch Release
R&D, Early Synthesis
Cost per Gram
Extremely High (
)
Moderate (
)
Low ($)
Self-Validation
Independent of other standards
Requires continuous bridging
Unverified
Mechanistic Causality in Standard Selection
Why do we insist on a Primary CRM for method validation but transition to a Working Standard for routine QC? The causality lies in the error propagation of analytical measurements.
When validating an HPLC method for 4-(2-Bromophenoxy)aniline, the response factor (UV absorbance per unit mass) must be anchored to an absolute truth. Primary CRMs are often characterized by quantitative NMR (qNMR), which measures the proton signals of the aniline or aromatic rings against an internal standard independent of the molecule's UV chromophore. This eliminates the "blind spot" of HPLC-UV, where non-UV-absorbing impurities (like residual inorganic salts or water) artificially inflate the apparent purity.
Once the absolute purity is established, a Secondary Standard can be qualified. The FDA's guidance on Analytical Procedures and Methods Validation emphasizes that working standards must be properly characterized and bridged to the primary standard to ensure the integrity of routine testing[3].
Visualizing the Qualification Pathway
To establish a trustworthy Secondary Standard, the candidate material must undergo a rigorous, self-validating qualification protocol.
Fig 1: Qualification workflow for 4-(2-Bromophenoxy)aniline working standards.
Self-Validating Experimental Protocol: Qualifying a Working Standard
To ensure trustworthiness, the following protocol outlines the bridging of a high-purity reagent grade 4-(2-Bromophenoxy)aniline (>99% by HPLC) to a Primary CRM to create a Secondary Working Standard. This system is self-validating because it incorporates orthogonal techniques to close the mass balance and cross-verifies the result against a primary reference.
FTIR Spectroscopy: Prepare a KBr pellet of the candidate 4-(2-Bromophenoxy)aniline. Scan from 4000 to 400 cm⁻¹.
Causality: Ensure the presence of the primary amine N-H stretch (~3300-3400 cm⁻¹) and the ether C-O-C stretch (~1200 cm⁻¹). The spectrum must exhibit a >0.95 correlation coefficient when overlaid with the Primary CRM spectrum.
¹H-NMR: Dissolve 10 mg in DMSO-d6. Confirm the aromatic proton splitting pattern characteristic of the ortho-bromo substitution and the para-substituted aniline ring.
Step 2: Mass Balance Purity Determination
A working standard's assigned purity is not just its HPLC area. It must account for all mass:
Assay (as is) = Chromatographic Purity × (100% - %Water - %Volatiles - %Residue) / 100
Water Content (Karl Fischer): Titrate 100 mg of the candidate material. (Typical acceptance: <0.5%).
Volatile Organics (TGA or GC-FID): Perform Thermogravimetric Analysis (TGA) up to 105°C or Headspace GC to quantify residual synthesis solvents (e.g., ethyl acetate, DCM).
Residue on Ignition (ROI): Ignite 1.0 g with sulfuric acid at 600°C to quantify inorganic salts. (Typical acceptance: <0.1%).
Step 3: Chromatographic Purity & Assay vs. Primary CRM
System Suitability: Prepare a solution of 4-(2-Bromophenoxy)aniline (0.1 mg/mL) spiked with a known expected impurity (e.g., 2-bromophenol). Ensure resolution (Rs) > 2.0 on a C18 column (150 x 4.6 mm, 3 µm) using a gradient of Water (0.1% TFA) and Acetonitrile.
Standard Preparation: Prepare independent triplicate weighings of the Primary CRM and the Candidate Working Standard at 0.1 mg/mL in the mobile phase.
Calculation: Calculate the assay of the candidate material by comparing the mean peak area response of the candidate to the Primary CRM, factoring in the certified purity of the CRM.
Critical Self-Validation Check: The assay value derived from the HPLC comparison must align within ±0.5% of the Mass Balance purity calculated in Step 2. If a discrepancy exists, it indicates a non-UV absorbing impurity or a co-eluting peak, prompting immediate method redevelopment.
Conclusion
The characterization of 4-(2-Bromophenoxy)aniline demands a strategic approach to reference standards. While Primary CRMs provide the absolute traceability required by ICH Q6A for regulatory filings, they are economically unviable for daily use. By employing a rigorous, mass-balance-driven qualification protocol, laboratories can confidently bridge reagent-grade materials into highly reliable Secondary Working Standards, ensuring both scientific integrity and operational efficiency.
References
International Council for Harmonisation (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances". ich.org.[Link]
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics". fda.gov.[Link]
Mechanistic Hazard Profile: The "Why" Behind the Protocol
Comprehensive Safety and Logistical Protocol for 4-(2-Bromophenoxy)aniline Handling and Disposal For researchers and drug development professionals utilizing 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9) as an organic buil...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Logistical Protocol for 4-(2-Bromophenoxy)aniline Handling and Disposal
For researchers and drug development professionals utilizing 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9) as an organic building block, standard waste disposal protocols are insufficient. This compound presents a dual-hazard profile: the systemic toxicity inherent to aniline derivatives and the severe environmental risks associated with halogenated aromatic ethers.
As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps for disposal, but the mechanistic reasoning behind these strict logistical requirements, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.
To design a self-validating safety system, personnel must understand the causality of the hazards associated with 4-(2-Bromophenoxy)aniline.
Systemic Toxicity (The Aniline Moiety):
Like many aniline derivatives, 4-(2-Bromophenoxy)aniline is readily absorbed through the skin and respiratory tract. Once in the bloodstream, it acts as a precursor to reactive metabolites (such as phenylhydroxylamines) that oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). This results in methemoglobinemia, a condition where the blood loses its oxygen-carrying capacity, leading to cyanosis, central nervous system depression, and potentially fatal cardiovascular collapse[1].
Thermal Degradation Risks (The Brominated Ether Moiety):
The most critical logistical challenge arises during disposal. The molecule contains a brominated aromatic ring linked via an ether bond. If subjected to incomplete combustion or low-temperature incineration, brominated diphenyl ether derivatives undergo thermal rearrangement and de novo synthesis to form polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[2]. These brominated dioxins are highly persistent, bioaccumulative, and exhibit extreme toxicity comparable to their chlorinated analogs[3].
Because of the risks outlined above, 4-(2-Bromophenoxy)aniline waste must never be discharged into the aqueous waste stream, nor should it be mixed with general non-halogenated organic solvents.
Step 1: Point-of-Generation Segregation
Action: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Toxic Organic Waste."
Causality: Mixing this compound with non-halogenated waste dilutes the halogen content, which can lead to the waste being inadvertently routed to a standard solvent incinerator rather than a specialized high-temperature halogen incinerator, risking PBDD/F atmospheric release[2].
Step 2: Primary Containment and PPE
Action: Operators must wear laminated chemical-resistant gloves (e.g., Silver Shield) or heavy-duty butyl rubber. Standard thin nitrile gloves offer insufficient breakthrough time for aniline derivatives.
Action: Collect liquid waste (e.g., reaction filtrates, chromatography fractions) in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers.
Causality: Aniline derivatives can permeate standard laboratory plastics and thin elastomers over time. HDPE/PTFE ensures long-term containment integrity prior to contractor pickup.
Step 3: Storage and Staging
Action: Store the sealed waste containers in a continuously ventilated hazardous waste cabinet, utilizing secondary containment trays capable of holding 110% of the primary container's volume.
Action: Keep away from strong oxidizers and acids, as anilines are basic and can react exothermically.
Institutional Disposal & Incineration Logistics
Laboratory personnel must coordinate with their Environmental Health and Safety (EHS) department to ensure the licensed hazardous waste contractor utilizes the correct destruction technology. Improvised, local, or low-temperature thermal destruction is strictly prohibited.
The only recognized, safe method for the ultimate disposal of 4-(2-Bromophenoxy)aniline is commercial high-temperature incineration equipped with alkaline gas scrubbing .
Quantitative Incineration Parameters
To prevent the emission of PBDD/Fs and manage the release of hydrogen bromide (HBr) and nitrogen oxides (NOx), the commercial facility must adhere to the following operational parameters[3]:
Parameter
Required Specification
Mechanistic Purpose
Primary Chamber Temperature
> 1000°C (1832°F)
Ensures complete cleavage of the aromatic rings and ether bonds.
Secondary Chamber Temperature
> 1200°C (2192°F)
Destroys any transient PBDD/F precursors formed in the primary chamber.
Gas Residence Time
> 2.0 seconds
Provides sufficient time for complete thermal oxidation of the vapor phase.
Post-Combustion Cooling
Rapid Quench (< 200°C instantly)
Prevents the de novo synthesis of brominated dioxins in the cooling exhaust plume.
Effluent Gas Scrubbing
Alkaline Scrubber (pH > 8.5)
Neutralizes highly corrosive HBr gas and captures NOx species generated from the aniline nitrogen.
Disposal Workflow Visualization
Disposal and thermal destruction logic flow for 4-(2-Bromophenoxy)aniline waste.
References
Brominated diphenylethers (EHC 162, 1994) - INCHEM. International Programme on Chemical Safety (IPCS). Available at:[Link]
Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine, PMC. Available at:[Link]
Deca-Brominated Diphenyl Ether Destruction and PBDD/F and PCDD/F Emissions from Coprocessing deca-BDE Mixture-Contaminated Soils in Cement Kilns. Environmental Science & Technology, ACS Publications. Available at:[Link]
Comprehensive Safety and Operational Guide for Handling 4-(2-Bromophenoxy)aniline
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9) As a building block in advanced pharmaceutical synthesis, 4-(2-Bromophenoxy)a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound: 4-(2-Bromophenoxy)aniline (CAS: 57688-14-9)
As a building block in advanced pharmaceutical synthesis, 4-(2-Bromophenoxy)aniline presents unique operational challenges. While its structural bifunctionality—combining a reactive aniline moiety with a halogenated phenoxy group—makes it highly valuable for cross-coupling and amidation reactions, it also imparts severe toxicological and environmental risks.
This guide provides field-proven, self-validating protocols to ensure laboratory safety, focusing on the causality behind each procedural requirement so that researchers can handle this compound with absolute confidence.
Mechanistic Hazard Profile: Understanding the Threat
To handle 4-(2-Bromophenoxy)aniline safely, one must understand why it is hazardous. The compound carries standard GHS hazard statements for acute toxicity and irritation (H302, H315, H319, H335). However, the most insidious threat lies in its systemic toxicity upon dermal absorption or inhalation.
Aniline derivatives are highly lipophilic, allowing them to rapidly permeate the skin barrier and respiratory mucosa. Once in systemic circulation, the compound undergoes hepatic metabolism via Cytochrome P450 enzymes. This N-hydroxylation process forms reactive phenylhydroxylamine metabolites. These metabolites act as potent oxidizing agents in the bloodstream, converting the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, resulting in methemoglobinemia [1]. Because methemoglobin cannot bind oxygen, the blood's oxygen-carrying capacity plummets, leading to insidious tissue hypoxia, cyanosis, and potentially fatal cardiac arrhythmias.
Fig 1: Hepatic metabolism of 4-(2-Bromophenoxy)aniline leading to methemoglobinemia.
Personal Protective Equipment (PPE) Matrix
A common, dangerous misconception in organic laboratories is that standard nitrile gloves provide adequate protection against all organic solids. Nitrile gloves have a poor compatibility rating against aniline derivatives and will allow rapid permeation if the solid is dissolved in a solvent or if hands become sweaty, creating a false sense of security [2].
Quantitative Glove Compatibility Data
Data synthesized from and [2][3].
Glove Material
Breakthrough Time
Degradation Rating
Recommendation
Causality / Operational Note
Butyl Rubber
> 480 min
Excellent
Primary Choice
Highly resistant to aromatic amines and permeation.
Viton (Fluorocarbon)
> 480 min
Excellent
Primary Choice
Ideal for halogenated aromatics; superior chemical resistance.
Neoprene
~ 145 min
Good
Acceptable (Short-term)
Suitable for transient handling; must replace immediately after a splash.
Nitrile
< 10 min
Poor
NOT Recommended
Rapid permeation by anilines. Only use as an inner layer if double-gloving.
Latex (Natural Rubber)
< 10 min
Poor
NOT Recommended
Highly permeable to organic solvents and aromatic amines.
Core PPE Requirements
Eye Protection: ANSI Z87.1 Chemical Splash Goggles. (Safety glasses are insufficient due to the severe ocular irritation risk, H319).
Body Protection: Flame-resistant, fully-buttoned lab coat.
Respiratory Protection: If handling must occur outside a certified fume hood, a NIOSH-approved half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters is mandatory to prevent inhalation of aerosolized dust.
Operational Workflows: Self-Validating Protocols
To ensure trustworthiness and safety, every step in the handling process must include a validation check. Do not proceed to the next step unless the current step's validation condition is met.
Protocol A: Safe Weighing and Transfer
Environmental Validation: Verify that the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a tissue-paper flutter test at the sash.
PPE Donning: Inspect Butyl or Viton gloves for pinhole leaks using the inflation method. If fine dexterity is absolutely required for micro-weighing, double-glove (thin nitrile inner layer, thicker neoprene outer layer).
Static Mitigation: 4-(2-Bromophenoxy)aniline is a powder that can form airborne dust. Use an anti-static weighing boat and a grounded balance enclosure to prevent particulate aerosolization.
Transfer: Weigh the required mass and transfer it directly into a sealable reaction vessel within the hood.
Decontamination: Wipe down the balance and hood surface with an alcohol-based solvent (e.g., isopropanol) followed by soap and water. Causality: Isopropanol dissolves the lipophilic compound, while the surfactant removes the resulting residue.
Protocol B: Spill Response and Decontamination
Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity.
Containment (Critical Step): Do NOT sweep dry powders. Sweeping creates hazardous, inhalable aerosols. Gently cover the spilled 4-(2-Bromophenoxy)aniline with a damp, inert absorbent material (e.g., sand, vermiculite, or proprietary chemical spill pads).
Collection: Using non-sparking plastic tools, scoop the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) container.
Surface Cleaning: Wash the spill area with a mild detergent solution to remove residual lipophilic traces.
Fig 2: Standard operating procedure and spill response workflow.
Disposal and Waste Management
Due to the presence of the bromine atom, 4-(2-Bromophenoxy)aniline and any associated reaction byproducts cannot be disposed of in standard organic waste streams.
Waste Classification: Label all primary waste containers as "Halogenated Organic Toxic Waste" [4].
Causality: Halogenated compounds require specialized high-temperature incineration to prevent the environmental release of toxic dioxins and furans. Mixing halogenated waste with non-halogenated waste can cause violent reactions and significantly increases institutional disposal costs.
Consumables: All contaminated gloves, wipes, and weighing boats must be sealed in a secondary bag and disposed of as solid hazardous waste, never in standard municipal trash.
References
"Aniline | Medical Management Guidelines | Toxic Substance Portal". Centers for Disease Control and Prevention (CDC) / ATSDR. URL:[Link] [1]
"Personal Protective Equipment: OSHA Glove Selection Chart". Occupational Safety and Health Administration (OSHA). URL:[Link] [2]
"Aniline Standard Operating Procedure & Waste Disposal". Washington State University (WSU) Environmental Health & Safety. URL:[Link] [4]
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